molecular formula C12H12N2 B158684 Withasomnine CAS No. 10183-74-1

Withasomnine

Numéro de catalogue: B158684
Numéro CAS: 10183-74-1
Poids moléculaire: 184.24 g/mol
Clé InChI: FOJCJLSJZFQCID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Withasomnine is a member of pyrazoles and a ring assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

10183-74-1

Formule moléculaire

C12H12N2

Poids moléculaire

184.24 g/mol

Nom IUPAC

3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-14-8-4-7-12(11)14/h1-3,5-6,9H,4,7-8H2

Clé InChI

FOJCJLSJZFQCID-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NN2C1)C3=CC=CC=C3

SMILES canonique

C1CC2=C(C=NN2C1)C3=CC=CC=C3

Synonymes

withasomnine

Origine du produit

United States

Foundational & Exploratory

Withasomnine: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withasomnine, a pyrazole alkaloid, is a constituent of the medicinal plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha. While the pharmacological properties of W. somnifera are often attributed to its more abundant withanolides, this compound presents an area of growing interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, botanical and geographical distribution, and analytical methodologies for this compound. It aims to serve as a resource for researchers and professionals in drug development by consolidating available data on its occurrence, extraction, and quantification, and by proposing a putative signaling pathway based on in silico studies.

Natural Sources and Distribution

This compound is primarily isolated from Withania somnifera, a plant belonging to the Solanaceae family.[1] This evergreen shrub is native to the arid regions of India, North Africa, and the Middle East, and is also cultivated in other parts of the world.[2] While W. somnifera is the principal source, other species within the Withania genus may also contain this alkaloid, although detailed comparative studies are limited.

Botanical Distribution

This compound has been identified in various parts of the Withania somnifera plant, including the roots and leaves.[1][3] The concentration of total alkaloids, of which this compound is a component, can vary significantly between different plant organs. Generally, the roots are considered a primary source of alkaloids in Ashwagandha.[4]

Geographical and Varietal Distribution

The phytochemical profile of W. somnifera, including its alkaloid content, is influenced by geographical location and plant variety (chemotype).[4] This variability underscores the importance of standardized sourcing and analysis for research and drug development. While extensive comparative data for this compound is not available, studies on the total alkaloid content suggest significant variations.

Table 1: Quantitative and Qualitative Distribution of Alkaloids (including this compound) in Withania somnifera

Plant PartVariety/Geographical OriginTotal Alkaloid Content (% dry weight)This compound PresenceReference(s)
RootsIndian0.13 - 0.31 (up to 4.3 in some reports)Reported[1][4]
LeavesIndian~0.09 (unidentified alkaloids)Reported[3][4]
StemsNot SpecifiedPresentPresent[3]
SeedsNot SpecifiedAlkaloids DetectedNot Specified[3]

Note: The table reflects the general presence and content of alkaloids, as specific quantitative data for this compound across different varieties and locations is limited in the current literature.

Experimental Protocols

The isolation and quantification of this compound typically follow standard procedures for alkaloid extraction and analysis from plant materials.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is presented below. This protocol is a composite of methods described for alkaloids from W. somnifera.

dot

Extraction_Isolation_Workflow start Dried and Powdered Plant Material (e.g., Roots) soxhlet Soxhlet Extraction (Methanol or Ethanol) start->soxhlet filtration Filtration and Concentration (Rotary Evaporation) soxhlet->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base Acid-Base Partitioning (e.g., with HCl and NaOH) crude_extract->acid_base alkaloid_fraction Purified Alkaloid Fraction acid_base->alkaloid_fraction column Column Chromatography (Silica Gel) alkaloid_fraction->column fractions Collection of Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling final_product Isolated this compound pooling->final_product

Figure 1: General workflow for the extraction and isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a polar solvent such as methanol or ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: To separate alkaloids from other constituents, an acid-base extraction is performed. The crude extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., NaOH) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform).

  • Chromatographic Purification: The resulting alkaloid fraction is further purified using column chromatography on a silica gel stationary phase. The column is eluted with a solvent system of increasing polarity, and fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Isolation: Fractions rich in this compound are pooled and concentrated to yield the isolated compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

dot

HPLC_Quantification_Workflow sample_prep Sample Preparation (Extraction and Filtration) hplc_system HPLC System (C18 column) sample_prep->hplc_system injection Injection of Sample mobile_phase Mobile Phase (e.g., Acetonitrile:Water gradient) mobile_phase->hplc_system detection UV Detection (at specific wavelength) injection->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Comparison with Standard Curve) chromatogram->quantification

Figure 2: Workflow for the quantification of this compound using HPLC.

Typical HPLC Parameters (Generalised):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Putative Signaling Pathway

Direct experimental evidence elucidating the specific signaling pathways modulated by isolated this compound is currently lacking in the scientific literature. Most studies focus on the effects of crude extracts of W. somnifera or its major constituents, the withanolides. However, in silico molecular docking studies have suggested a potential interaction of this compound with the Gamma-aminobutyric acid type A (GABA-A) receptor.

The following diagram illustrates a putative signaling pathway based on these computational predictions. It is crucial to note that this pathway is theoretical and awaits experimental validation.

dot

Putative_Withasomnine_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GABA_A_Receptor GABA-A Receptor (Putative Target) This compound->GABA_A_Receptor Binds to (Predicted) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Figure 3: Putative signaling pathway of this compound based on in silico studies.

This proposed mechanism suggests that this compound may act as a modulator of the GABA-A receptor, an ionotropic receptor that is a ligand-gated ion channel. Binding of an agonist to this receptor leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibitory neurotransmission. This is a common mechanism for anxiolytic and sedative compounds.

Conclusion and Future Directions

This compound remains a relatively understudied alkaloid within the rich phytochemical landscape of Withania somnifera. While its natural sources and general distribution are known, there is a clear need for more detailed quantitative studies to understand its variability across different plant parts, geographical locations, and chemotypes. The development and validation of a standardized analytical method for this compound quantification would be a significant step forward for quality control and research purposes.

The most critical knowledge gap lies in the experimental validation of this compound's biological targets and its effects on cellular signaling pathways. The putative interaction with the GABA-A receptor, suggested by in silico studies, provides a promising avenue for future research into its potential neuropharmacological effects. Further in vitro and in vivo studies using isolated this compound are essential to confirm these predictions and to uncover the full therapeutic potential of this compound. Such research will be invaluable for drug development professionals seeking to harness the diverse bioactivities of Withania somnifera.

References

An In-Depth Technical Guide to the Withasomnine Biosynthetic Pathway in Withania somnifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its diverse pharmacological properties. These properties are attributed to a complex array of secondary metabolites, primarily the steroidal lactones known as withanolides and a variety of alkaloids. Among these alkaloids is withasomnine, a unique pyrazole-containing compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It delineates the crucial distinction between the well-documented withanolide pathway and the putative pathway leading to this compound, which is believed to diverge from the tropane alkaloid biosynthetic route. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to serve as a critical resource for researchers engaged in the study and manipulation of the biosynthesis of these important medicinal compounds.

Introduction: The Dichotomy of Secondary Metabolism in Withania somnifera

Withania somnifera produces two major classes of pharmacologically active secondary metabolites: withanolides and alkaloids. It is a common misconception that all bioactive compounds from this plant, including this compound, arise from the extensively studied withanolide pathway.

  • Withanolides : These are C28 steroidal lactones built on an ergostane skeleton. Their biosynthesis originates from the isoprenoid pathway, proceeding through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce sterol precursors like cycloartenol and 24-methylenecholesterol[1][2]. Subsequent modifications, including oxidations, hydroxylations, and glycosylations, are catalyzed by enzymes such as cytochrome P450s (CYPs) and glycosyltransferases to generate the vast diversity of withanolides[3].

  • Alkaloids : In contrast, alkaloids are nitrogen-containing compounds biosynthesized from amino acids. In Withania somnifera, these include tropane alkaloids and the pyrazole alkaloid, this compound[1]. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31% of dry weight[4]. The biosynthetic origin of these alkaloids is distinct from that of the withanolides.

This guide will focus on the biosynthesis of this compound, presenting a putative pathway based on established tropane alkaloid biosynthesis in related Solanaceae species, and will also provide a comparative overview of the parallel withanolide pathway to highlight the metabolic bifurcation in this important medicinal plant.

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound, particularly the formation of its characteristic pyrazole ring, has not been fully elucidated in Withania somnifera. However, evidence suggests that its biosynthesis originates from the tropane alkaloid pathway, which is well-characterized in other members of the Solanaceae family[5][6]. This pathway begins with the amino acid L-ornithine.

Upstream Pathway: Tropane Alkaloid Biosynthesis

The initial steps leading to the core tropane structure are believed to be conserved in Withania somnifera.

  • Decarboxylation of L-Ornithine : The pathway is initiated by the conversion of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) [7].

  • Methylation of Putrescine : Putrescine is then methylated to form N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT) . This is a key regulatory step in the pathway[8][9].

  • Oxidative Deamination and Cyclization : N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to form a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.

  • Formation of Tropinone : The N-methyl-Δ¹-pyrrolinium cation condenses with two acetyl-CoA units to eventually form tropinone. The precise enzymatic steps for this condensation are still under investigation.

  • Reduction of Tropinone : Tropinone is a branch-point intermediate. It can be reduced by two distinct tropinone reductases:

    • Tropinone Reductase I (TR-I) produces tropine.

    • Tropinone Reductase II (TR-II) produces pseudotropine.

Withania somnifera has been shown to possess a functional tropinone reductase (WsTR-I) that converts tropinone to tropine[1][6][10].

Putative Steps to this compound

The conversion of a tropane alkaloid precursor to the pyrazole structure of this compound is the most speculative part of the pathway. The exact intermediates and enzymes are currently unknown. It is hypothesized that a tropane-related intermediate undergoes ring rearrangement and incorporation of an additional nitrogen atom to form the pyrazole ring.

Withasomnine_Biosynthesis cluster_tropane Tropane Alkaloid Pathway cluster_this compound Putative this compound Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-pyrrolinium cation N-Methyl-pyrrolinium cation N-Methylputrescine->N-Methyl-pyrrolinium cation Diamine Oxidase Tropinone Tropinone N-Methyl-pyrrolinium cation->Tropinone Condensation Tropine Tropine Tropinone->Tropine TR-I Tropane Intermediate Tropane Intermediate Tropine->Tropane Intermediate This compound This compound Tropane Intermediate->this compound Unknown Enzymes (Ring Rearrangement, N-incorporation) Withanolide_Biosynthesis cluster_isoprenoid Isoprenoid Precursor Biosynthesis cluster_sterol Sterol Biosynthesis cluster_withanolide Withanolide Modification Acetyl-CoA Acetyl-CoA IPP/DMAPP IPP/DMAPP Acetyl-CoA->IPP/DMAPP MVA Pathway Pyruvate + G3P Pyruvate + G3P Pyruvate + G3P->IPP/DMAPP MEP Pathway Farnesyl Pyrophosphate Farnesyl Pyrophosphate IPP/DMAPP->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol SMT, etc. Withanolides Withanolides 24-Methylenecholesterol->Withanolides CYPs, GTs, etc. Signaling_Pathways cluster_genes Gene Expression Methyl Jasmonate Methyl Jasmonate Tropane Alkaloid\nBiosynthesis Genes\n(e.g., WsTR-I) Tropane Alkaloid Biosynthesis Genes (e.g., WsTR-I) Methyl Jasmonate->Tropane Alkaloid\nBiosynthesis Genes\n(e.g., WsTR-I) Withanolide\nBiosynthesis Genes Withanolide Biosynthesis Genes Methyl Jasmonate->Withanolide\nBiosynthesis Genes Salicylic Acid Salicylic Acid Salicylic Acid->Tropane Alkaloid\nBiosynthesis Genes\n(e.g., WsTR-I) Salicylic Acid->Withanolide\nBiosynthesis Genes qRT_PCR_Workflow Plant Tissue\n(e.g., roots, leaves) Plant Tissue (e.g., roots, leaves) RNA Extraction RNA Extraction Plant Tissue\n(e.g., roots, leaves)->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis\n(e.g., 2^-ΔΔCt method) Data Analysis (e.g., 2^-ΔΔCt method) qRT-PCR->Data Analysis\n(e.g., 2^-ΔΔCt method)

References

Withasomnine: A Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of interest within the extensive phytochemical landscape of this traditional medicinal plant. While research on this compound is in its nascent stages compared to the more extensively studied withanolides, preliminary investigations suggest its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacological effects, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action to support further research and drug development efforts.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, with a rich history of use for a wide range of ailments. Its therapeutic properties are attributed to a diverse array of bioactive compounds, including steroidal lactones (withanolides) and alkaloids. Among the alkaloids, this compound (C₁₂H₁₂N₂) has been identified as a constituent of the roots and leaves. While the pharmacological activities of W. somnifera extracts are well-documented, the specific contribution of this compound to these effects is an active area of investigation. Recent studies have pointed towards its potential as an anti-inflammatory agent, primarily through the inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.

Biological Activity and Pharmacological Effects

The primary reported biological activity of this compound is its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] This suggests a promising role for this compound in the development of anti-inflammatory therapeutics with a potentially favorable safety profile compared to non-selective COX inhibitors.

Anti-inflammatory Activity: COX-2 Inhibition

Preliminary biological screenings of synthetic this compound and its derivatives have shown high hit rates against the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 enzyme.

While the potential for COX-2 inhibition by this compound is noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), have not been reported in the reviewed literature. For context, other constituents of Withania somnifera, specifically certain withanolides, have demonstrated selective COX-2 enzyme inhibition ranging from 9% to 40% at a concentration of 100 µg/ml.

Quantitative Data Summary

The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the reported findings.

Biological TargetTest SystemParameterValueReference
Cyclooxygenase-2 (COX-2)Initial Biological ScreeningHit RateHigh[1]
Cyclooxygenase-2 (COX-2)In vitro enzyme assayIC₅₀Not Reported-

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively described in the current literature. However, a standard in vitro assay for determining COX-2 inhibitory activity can be outlined based on commercially available kits and established methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)

This protocol is based on a colorimetric COX (ovine) inhibitor screening assay.

Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (ovine recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and substrate to the desired concentrations in the assay buffer.

  • Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the this compound solution at various concentrations.

  • Incubation: Add 10 µl of the solvent to the 100% Initial Activity and Background wells. Incubate the plate for a few minutes at 25°C.

  • Initiation of Reaction: Add 20 µl of the Colorimetric Substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid to initiate the reaction.

  • Measurement: Shake the plate for a few seconds and incubate for a precise time (e.g., two minutes) at 25°C. Read the absorbance at 590 nm.

  • Calculations: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory effect and a general workflow for its biological evaluation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Figure 1: Proposed mechanism of anti-inflammatory action of this compound via COX-2 inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Isolation Isolation & Purification of this compound Enzyme_Assay COX-1/COX-2 Inhibition Assay Isolation->Enzyme_Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Based_Assay Cell-Based Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) IC50_Determination->Cell_Based_Assay Animal_Model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Based_Assay->Animal_Model Efficacy_Testing Efficacy & Dose-Response Studies Animal_Model->Efficacy_Testing Toxicity_Studies Toxicology & Safety Assessment Efficacy_Testing->Toxicity_Studies

Figure 2: General experimental workflow for the biological evaluation of this compound.

Other Potential Biological Activities

While the primary focus of recent research has been on COX-2 inhibition, the broader pharmacological context of Withania somnifera suggests that this compound may possess other biological activities. The alkaloid fraction of W. somnifera, which includes this compound, has been associated with various effects, although the specific contribution of this compound is not well-defined. These may include effects on the central nervous system, but further research with the isolated compound is required to substantiate these possibilities.

Conclusion and Future Directions

This compound is an under-investigated alkaloid from Withania somnifera with demonstrated potential as a selective COX-2 inhibitor. This preliminary finding positions this compound as a promising candidate for the development of novel anti-inflammatory agents. However, the current body of research is limited, and significant further investigation is required to fully elucidate its pharmacological profile.

Future research should prioritize:

  • Quantitative Bioactivity Studies: Determination of the IC₅₀ values of purified this compound against COX-1 and COX-2 is crucial to confirm its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the COX-2 active site through techniques such as X-ray crystallography and molecular docking.

  • In Vivo Efficacy and Safety: Evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation and conducting comprehensive toxicological studies.

  • Exploration of Other Pharmacological Effects: Screening this compound against a broader panel of biological targets to identify other potential therapeutic applications.

A thorough understanding of the biological activities and pharmacological effects of this compound will be instrumental in unlocking its full therapeutic potential and contributing to the development of new, natural product-derived medicines.

References

Unraveling the Molecular Mechanisms of Withasomnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the current understanding of the molecular mechanism of action of Withasomnine, a pyrazole alkaloid isolated from Withania somnifera. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its known and putative molecular targets and the signaling pathways it modulates. While experimental evidence points towards a primary role as a cyclooxygenase inhibitor, this document also explores other potential mechanisms suggested by computational studies.

Core Molecular Interactions and Quantitative Data

The primary experimentally validated mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. A study by Usami et al. in 2012 reported the synthesis of this compound and its analogues and evaluated their inhibitory activities against both COX-1 and COX-2.[1] While the study confirmed this inhibitory activity, the specific quantitative data such as IC50 values were not available in the public domain abstracts.

In addition to direct enzyme inhibition, in silico studies have suggested other potential molecular targets for this compound. These computational models predict binding affinities to various proteins, but these interactions await experimental validation.

Table 1: Summary of Quantitative Data on this compound's Molecular Interactions

Target ProteinAssay TypeReported ValueCompoundSource
Cyclooxygenase-1 (COX-1)Enzyme Inhibition AssayActivity EvaluatedThis compoundUsami et al., 2012[1]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayActivity EvaluatedThis compoundUsami et al., 2012[1]

*Note: While the study by Usami et al. (2012) evaluated the inhibitory activity, the specific IC50 values are not available in the reviewed literature abstracts.

Signaling Pathways and Proposed Mechanisms of Action

Cyclooxygenase (COX) Inhibition

The most substantiated mechanism of action for this compound is its role as an inhibitor of COX-1 and COX-2. These enzymes are central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting these enzymes, this compound can be presumed to reduce the production of these pro-inflammatory molecules, thereby exerting anti-inflammatory effects.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 This compound This compound This compound->COX_Enzymes Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Arachidonic Acid Cascade and COX Inhibition by this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (e.g., ibuprofen for COX-1, celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare stock solutions of the test compound and control inhibitors.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound or control inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption with an oxygen electrode.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Plate_Setup Plate Setup in 96-well format (Enzyme, Buffer, Heme) Reagents->Plate_Setup Compound Prepare this compound Stock Solutions Inhibitor_Addition Add this compound & Control Inhibitors Compound->Inhibitor_Addition Plate_Setup->Inhibitor_Addition Pre_incubation Pre-incubate Inhibitor_Addition->Pre_incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Reaction_Start Measurement Measure Prostaglandin Production (e.g., ELISA) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

General workflow for an in vitro COX inhibition assay.

Conclusion

The primary, experimentally supported molecular mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, positioning it as a potential anti-inflammatory agent. However, the publicly available data lacks specific quantitative details on its potency (IC50 values). Further in-depth studies are required to quantify its inhibitory effects on COX-1 and COX-2 and to experimentally validate the computationally predicted interactions with other molecular targets. This would provide a more complete picture of its pharmacological profile and therapeutic potential.

References

Withasomnine: A Technical Guide to In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, a plant commonly known as Ashwagandha and widely used in traditional Ayurvedic medicine.[1][2] While much of the research on Withania somnifera's pharmacological effects has focused on its withanolide constituents, this compound has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. It is important to note that while research on Withania somnifera extracts is extensive, specific data on isolated this compound remains limited. This guide synthesizes the current knowledge and provides a framework for future research.

In Vitro Studies

In vitro studies are crucial for elucidating the direct cellular and molecular effects of a compound. While specific quantitative data for this compound is not extensively reported in publicly available literature, preliminary research and studies on related compounds suggest several areas of biological activity.

Anticancer Activity

Extracts of Withania somnifera, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] For instance, a 50% ethanol extract of Withania somnifera leaves showed significant cytotoxicity against human cancer cell lines, including prostate (PC-3, DU-145), colon (HCT-15), lung (A-549), and neuroblastoma (IMR-32).[4] The root polar ethyl acetate and butanol fractions of W. somnifera exhibited strong cytotoxicity against the oral squamous cell carcinoma cell line Ca9-22.[3] While these studies do not isolate the effects of this compound, they provide a basis for investigating its specific contribution to the plant's overall anticancer properties.

In silico studies have predicted potential anticancer activity for this compound by examining its interaction with proteins like NAD(P)H-quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancers.[6]

Table 1: Summary of In Vitro Anticancer Activity of Withania somnifera Extracts (Containing this compound)

Cell LineExtract/FractionEndpointResultReference
PC-3 (prostate)50% Ethanol Leaf ExtractGrowth Inhibition>80%[4]
HCT-15 (colon)50% Ethanol Leaf ExtractGrowth Inhibition39-98%[4]
Ca9-22 (oral)Root Ethyl Acetate FractionCC5051.8 µg/mL[3]
Ca9-22 (oral)Root Butanol FractionCC5040.1 µg/mL[3]
Anti-inflammatory Activity

The anti-inflammatory properties of Withania somnifera are well-documented and are often attributed to the inhibition of key inflammatory mediators and signaling pathways.[7][8] Withanolides from the plant have been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a critical regulator of inflammation.[9] Furthermore, studies on this compound-based scaffolds have demonstrated high hit rates in initial biological screening against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11]

In Vivo Studies

In vivo studies provide insights into the physiological effects of a compound in a whole organism. As with in vitro data, specific in vivo studies on isolated this compound are not widely available. However, studies using Withania somnifera extracts offer valuable information on its potential systemic effects.

Neuroprotective Effects

Withania somnifera has been traditionally used as a nerve tonic.[12] Animal studies have shown that extracts of the plant can reverse behavioral deficits in models of oxidative stress and may offer neuroprotection in conditions like Parkinson's and Alzheimer's disease.[13][14] The proposed mechanisms include the downregulation of neuronal nitric oxide synthase (nNOS) and modulation of neurotransmitter systems.[12][15]

Anti-inflammatory and Analgesic Activity

In animal models, ethanolic extracts of Withania somnifera have exhibited significant dose-dependent acute and chronic anti-inflammatory activity, comparable to hydrocortisone.[16] The extract was effective in reducing paw edema in both carrageenan-induced and Freund's adjuvant-induced arthritis models.[16][17]

Table 2: Summary of In Vivo Anti-inflammatory Activity of Withania somnifera Extract

Animal ModelExtractDoseEndpointResultReference
Albino Rats (Carrageenan-induced paw edema)Ethanolic Extract12 mg/kgPaw Edema Inhibition (at 3 hrs)36.36%[16]
Albino Rats (Carrageenan-induced paw edema)Ethanolic Extract25 mg/kgPaw Edema Inhibition (at 3 hrs)61.36%[16]
Albino Rats (Freund's adjuvant arthritis)Ethanolic Extract25 mg/kgPaw Edema Inhibition (on day 3)21.83%[16]

Mechanisms of Action & Signaling Pathways

The biological activities of Withania somnifera and its constituents, likely including this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Nuclear factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammatory and immune responses.[9][18] Withanolides from Withania somnifera have been shown to suppress NF-κB activation induced by various inflammatory stimuli.[9] This suppression occurs through the inhibition of IκBα kinase (IKK) activation, leading to the prevention of IκBα degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[9][19]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB IkB NF-kB IkB-NF-kB->NF-kB releases This compound (proposed) This compound (proposed) This compound (proposed)->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcribes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Some studies on Withania somnifera extracts suggest modulation of this pathway.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression This compound (proposed) This compound (proposed) This compound (proposed)->MAPKK inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.[20]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., PC-3, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22]

Protocol:

  • Reagents: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Measure the product of the reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA) or a fluorometric probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

COX2_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis COX-2 Enzyme COX-2 Enzyme Prostaglandin Production Prostaglandin Production COX-2 Enzyme->Prostaglandin Production This compound This compound This compound->COX-2 Enzyme inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandin Production substrate Measurement Measurement Prostaglandin Production->Measurement IC50 Determination IC50 Determination Measurement->IC50 Determination

Caption: Logical flow of a COX-2 inhibition assay.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[16]

Protocol:

  • Animal Grouping: Divide rats or mice into several groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound.

  • Compound Administration: Administer this compound or the control substances orally or via intraperitoneal injection.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Directions

This compound, a pyrazole alkaloid from Withania somnifera, presents an interesting subject for further pharmacological investigation. While current research is more focused on the holistic effects of Ashwagandha extracts or its withanolide components, the available data suggests that this compound may contribute to the plant's anticancer and anti-inflammatory properties. Future research should focus on isolating this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Determining its specific IC50 and EC50 values against various cancer cell lines and inflammatory targets will be crucial. Furthermore, elucidating its precise mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK, will provide a more complete understanding of its therapeutic potential. Such focused research will be instrumental in validating the traditional uses of Withania somnifera and potentially developing this compound as a novel therapeutic agent.

References

Withasomnine: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of significant interest in phytochemistry and drug discovery.[1][2] While much of the research on Withania somnifera has historically focused on its steroidal lactones, the withanolides, recent computational and preclinical studies have begun to elucidate the distinct therapeutic potential of its alkaloid constituents. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, focusing on its potential applications in neuroprotection, anti-inflammatory, and antimicrobial therapies. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development by professionals in the field.

Introduction to this compound

This compound is a unique pyrazole-containing alkaloid that contributes to the diverse phytochemical profile of Withania somnifera, a plant central to Ayurvedic medicine.[1][3] Unlike the more extensively studied withanolides, this compound's therapeutic activities are just beginning to be explored, primarily through computational modeling and in vitro screening. These initial studies suggest that this compound may possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects, making it a promising candidate for fragment-based drug discovery.[4][5][6]

Potential Therapeutic Applications & Mechanisms of Action

Emerging evidence, largely from in silico studies, points to several potential therapeutic avenues for this compound. The broader extracts of Withania somnifera, which contain this compound, have well-documented effects on various biological pathways, providing a contextual basis for the plausible mechanisms of the isolated alkaloid.[7][8]

Computational studies have identified this compound as a promising modulator of key neurological targets.

  • Insomnia and Anxiety: Molecular docking studies suggest that this compound exhibits agonist activity at the GABA-A receptor, a primary target for anxiolytic and sedative-hypnotic drugs.[5][9] This indicates a potential application in the treatment of sleep disorders and anxiety.

  • Alzheimer's Disease: this compound has been identified as a significant binder to human acetylcholinesterase (AChE) in molecular docking simulations.[10] The inhibition of AChE is a clinically validated strategy for temporarily mitigating the symptoms of Alzheimer's disease.[11][12]

The neuroprotective effects of the whole Withania somnifera extract are also attributed to the downregulation of stress-induced nitric oxide production.[13][14] This is achieved by suppressing corticosterone release and activating choline acetyltransferase, which ultimately inhibits the enzyme NADPH diaphorase (neuronal nitric oxide synthase).[14]

G Stress Stress Corticosterone Corticosterone Release Stress->Corticosterone Induces NADPHd NADPH Diaphorase (nNOS) Stress->NADPHd Activates Corticosterone->NADPHd Activates WS Withania somnifera (containing this compound) WS->Corticosterone Suppresses ChAT Choline Acetyltransferase WS->ChAT Activates Serotonin Serotonin ChAT->Serotonin Increases Serotonin->NADPHd Inhibits NO Nitric Oxide Production NADPHd->NO Neurodegeneration Neurodegeneration NO->Neurodegeneration

Figure 1: Neuroprotective mechanism of W. somnifera extract.

While direct in vitro or in vivo anti-inflammatory data for pure this compound is limited, a fragment-based drug discovery approach using this compound-based scaffolds demonstrated a high hit rate against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

The anti-inflammatory properties of the complete Withania somnifera extract are well-established. The extract modulates multiple inflammatory signaling pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, thereby downregulating the NF-κB and JAK/STAT pathways.[7][15][16] Concurrently, it can induce the anti-inflammatory cytokine TGF-β1, which signals through the SMAD pathway to attenuate inflammation.[7]

G TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB Activates IL6 IL-6 JAK_STAT JAK/STAT Pathway IL6->JAK_STAT Activates TGFb1 TGF-β1 SMAD SMAD Pathway TGFb1->SMAD Activates WS Withania somnifera (containing this compound) WS->TNFa Inhibits WS->IL6 Inhibits WS->TGFb1 Induces ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory JAK_STAT->ProInflammatory AntiInflammatory Anti-inflammatory Response SMAD->AntiInflammatory

Figure 2: Anti-inflammatory signaling pathways modulated by W. somnifera.

A molecular docking study identified this compound as a potential antibacterial agent. The study showed that this compound efficiently binds to topoisomerase IV type B, a crucial enzyme for bacterial DNA replication, suggesting a mechanism for its antimicrobial activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from computational and in vitro studies. It is critical to note the distinction between data for isolated this compound and for the broader W. somnifera extracts.

Table 1: In Silico Bioactivity of this compound (Molecular Docking Studies)

Therapeutic TargetApplicationBinding Energy (kJ/mol)Docking Energy (kJ/mol)Inhibition Constant (Kᵢ)Reference(s)
Topoisomerase IV Type BAntibacterial-10.07-6.224.14 x 10⁻⁸[4]
GABA-A ReceptorInsomnia/AnxietyNot ReportedNot ReportedNot Reported[5][9]
Acetylcholinesterase (AChE)Alzheimer's DiseaseNot ReportedNot ReportedNot Reported[10]

Table 2: In Vitro Cytotoxicity of Withania somnifera Leaf Extract *

Cancer Cell LineCancer TypeIC₅₀ (µg/mL)Reference(s)
MCF-7Breast10 ± 1[17]
A-459Lung11 ± 1[17]
PA-1Ovary13 ± 1[17]
*Data is for a hydroalcoholic extract of W. somnifera leaves, not isolated this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

This protocol describes a general workflow for the isolation of alkaloids like this compound from Withania somnifera plant material.[18]

  • Extraction:

    • Coarsely powdered plant material (e.g., industrial marc) is subjected to successive Soxhlet extraction with solvents of increasing polarity, typically n-hexane, ethyl acetate, and ethanol.

    • Each extraction is performed for approximately 10 hours.

    • The resulting extracts are concentrated using a rotary evaporator.

  • Preliminary Screening:

    • Preliminary phytochemical screening is performed on the extracts to confirm the presence of alkaloids.

  • Chromatographic Separation (Alkaloid Fraction):

    • The ethanol extract, typically rich in alkaloids, is selected for further separation.

    • The extract is subjected to column chromatography using silica gel as the stationary phase.

    • A solvent system such as chloroform:ethanol (9:1) is used for elution.

  • Fraction Collection and Pooling:

    • Fractions (e.g., 5 mL) are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions with similar TLC profiles are pooled.

  • Purification:

    • The target alkaloid-containing fraction is further purified using preparative TLC.

  • Characterization:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Visible, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G Start Dried W. somnifera Plant Material Soxhlet Successive Soxhlet Extraction (n-hexane, ethyl acetate, ethanol) Start->Soxhlet Concentrate Concentration (Rotary Evaporator) Soxhlet->Concentrate Column Silica Gel Column Chromatography (e.g., Chloroform:Ethanol gradient) Concentrate->Column TLC Fraction Monitoring (TLC) Column->TLC PrepTLC Preparative TLC TLC->PrepTLC Pool Fractions Analysis Spectroscopic Characterization (NMR, MS, IR) PrepTLC->Analysis End Isolated this compound Analysis->End

Figure 3: General workflow for the isolation of this compound.

This protocol outlines the general steps for in silico molecular docking studies as described for various targets.[4][5][10]

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., human AChE, GABA-A receptor) is retrieved from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and optimized for its geometry and energy.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of this compound within the defined grid box.

    • The algorithm calculates the binding affinity (docking score) for each conformation.

  • Analysis:

    • The results are analyzed to identify the best binding pose based on the lowest binding energy.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are visualized and examined.

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[17]

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, A549, PA-1) are cultured in appropriate media and conditions.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5-10 x 10³ cells per well and allowed to attach overnight.

  • Treatment:

    • The test compound (e.g., W. somnifera extract) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations (e.g., 0.01 to 100 µg/mL).

    • Cells are incubated with the compound for a specified period (e.g., 96 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement:

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a therapeutic agent. While current evidence is heavily reliant on computational methods, these studies provide a strong rationale for its potential efficacy in neurological disorders, inflammatory conditions, and bacterial infections. The primary challenge and immediate next step is the transition from in silico predictions to robust in vitro and in vivo validation.

For drug development professionals, future research should prioritize:

  • Standardized Isolation and Synthesis: Developing scalable and reproducible methods for isolating or synthesizing pure this compound is crucial for accurate pharmacological testing.[6]

  • In Vitro Validation: Conducting comprehensive in vitro assays to confirm the predicted activities, such as AChE inhibition assays, competitive binding assays for the GABA-A receptor, and minimum inhibitory concentration (MIC) testing against various bacterial strains.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on signaling pathways like NF-κB and COX-2.

  • Preclinical In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of disease.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this promising natural product.

References

A Comprehensive Review of Withasomnine Research: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid isolated from the medicinal plant Withania somnifera (L.) Dunal, has garnered increasing interest within the scientific community.[1][2] Known for its unique heterocyclic structure, this compound is a subject of ongoing research exploring its synthesis, biological activities, and potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Chemical Structure and Synthesis

This compound is chemically known as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. Its structure is characterized by a fused ring system composed of a pyrazole and a pyrrolidine ring, with a phenyl group attached to the pyrazole ring.

Several synthetic routes for this compound and its derivatives have been developed. One notable method involves a cascade reaction featuring a double C(sp³)–H functionalization and dehydrogenative aromatization sequence, allowing for a facile, two-step synthesis of the natural product.[1][3] Another approach utilizes the intramolecular [3+2] cyclization of nitrile-imine intermediates derived from 2-alkynyl-5-(phenyl or alkyl)tetrazoles. Total synthesis has also been achieved from readily available aldehydes and 4-nitro-1-butanol in three steps.[4]

Experimental Protocols

Synthesis of this compound via Intramolecular Dehydrogenative Cyclization

This protocol is based on the two-step synthesis method which offers a high overall yield.[2]

Step 1: Synthesis of Hydrazone Intermediate

  • To a solution of N-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (Et3N) (2.0 eq).

  • Add phenylacetaldehyde (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • After completion of the reaction (monitored by TLC), perform an aqueous work-up.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure hydrazone intermediate.

Step 2: Intramolecular Dehydrogenative Cyclization

  • In a microwave vial, combine the hydrazone intermediate (1.0 eq), copper(II) acetate (Cu(OAc)2) (2.5 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and 1,10-phenanthroline (0.3 eq).

  • Add toluene as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 2 hours.

  • After cooling, quench the reaction with ammonium hydroxide and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. However, a significant portion of the available data pertains to crude extracts of Withania somnifera or its other major constituents like withanolides. This review focuses on the quantitative data available specifically for isolated this compound.

Anti-inflammatory Activity

This compound has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.

CompoundTargetAssay TypeIC50Reference
This compoundCOX-2In vitro enzyme inhibition assay74.7 µM[5]

Table 1: COX-2 Inhibitory Activity of this compound

Anticancer Activity

While various extracts of Withania somnifera have demonstrated cytotoxic effects against different cancer cell lines, specific IC50 values for isolated this compound are not yet widely reported in the reviewed literature. Studies on fractions of W. somnifera have shown cytotoxicity, but have not isolated this compound as the sole active component.[6] Further research is required to quantify the direct cytotoxic potential of this compound against various cancer cell lines.

Neuroprotective Activity

In vitro studies on extracts of Withania somnifera have shown neuroprotective effects against Aβ peptide- and acrolein-induced toxicity in neuronal cell lines.[7][8] Computational studies suggest that this compound may act as a modulator of the GABA-A receptor, indicating its potential for treating conditions like insomnia. However, quantitative experimental data on the neuroprotective activity of isolated this compound is currently limited.

Experimental Protocols for Biological Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized method for determining the COX-1 and COX-2 inhibitory activity of compounds like this compound.[9][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactor solution (e.g., glutathione, hematin)

  • Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Arachidonic acid (substrate)

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add the incubation buffer, cofactor solution, and the test compound or vehicle (DMSO).

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Measure the amount of PGE2 produced using a commercial EIA kit.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathways and Molecular Targets

The precise signaling pathways modulated by this compound are still under investigation. Much of the current understanding is derived from studies on the whole Withania somnifera extract or its more abundant constituents, such as withaferin A and other withanolides. These studies suggest the involvement of key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

Withanolides from Withania somnifera have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor involved in inflammation, immunity, and cell survival.[14] The inhibition of NF-κB activation by withanolides is proposed to occur through the inhibition of IκBα kinase, which prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[14] Computational studies also suggest that withaferin A can modulate the NF-κB signaling pathway by inhibiting the formation of the active IKK complex.[15] Given the structural similarities and common origin, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Extracts from Withania somnifera have been shown to modulate the MAPK pathway.[16] For instance, the extract can suppress the phosphorylation of MEK and Raf-1, upstream kinases in the ERK signaling cascade.[16] Natural products are known to target various components of the MAPK pathway in cancer.[17][18][19] While direct experimental evidence for this compound is pending, its potential interaction with this pathway is an area of active investigation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization N-aminopyrrolidine N-aminopyrrolidine Reaction1 Condensation N-aminopyrrolidine->Reaction1 Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Reaction1 Et3N Et3N Et3N->Reaction1 Base Hydrazone Hydrazone Reaction1->Hydrazone Reaction2 Intramolecular Dehydrogenative Cyclization Hydrazone->Reaction2 Catalysts Cu(OAc)2, Pd(OAc)2, 1,10-phen Catalysts->Reaction2 Microwave Microwave 150°C Microwave->Reaction2 This compound This compound Reaction2->this compound

A simplified workflow for the two-step synthesis of this compound.

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Pre-incubation Pre-incubate (15 min, RT) Enzyme->Pre-incubation Buffer Incubation Buffer + Cofactors Buffer->Pre-incubation Compound This compound (Test Compound) Compound->Pre-incubation Substrate Add Arachidonic Acid Pre-incubation->Substrate Incubation Incubate (10 min, 37°C) Substrate->Incubation Quench Stop Reaction Incubation->Quench ELISA Measure PGE2 (EIA Kit) Quench->ELISA Analysis Calculate % Inhibition & IC50 ELISA->Analysis

Experimental workflow for the in vitro COX inhibition assay.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex (IKKα/β/γ) Inflammatory_Stimuli->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates transcription Withanolides Withanolides (e.g., Withaferin A) Withanolides->IKK_Complex inhibits Withasomnine_Predicted This compound (Predicted Target) Withasomnine_Predicted->IKK_Complex inhibits?

Proposed mechanism of NF-κB pathway inhibition by Withania somnifera constituents.

Conclusion and Future Directions

This compound stands as a promising natural product with demonstrated anti-inflammatory activity and potential for other therapeutic applications. The development of efficient synthetic routes has made this compound more accessible for further research. While its COX-2 inhibitory activity has been quantified, there is a clear need for more extensive studies to determine its efficacy and IC50 values in anticancer and neuroprotective assays. Future research should focus on the in vitro and in vivo evaluation of pure this compound to delineate its specific biological effects and to move beyond the correlational data from crude plant extracts. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its mechanism of action and for the rational design of more potent analogs for drug development. The information compiled in this guide serves as a foundational resource to stimulate and direct future investigations into this intriguing pyrazole alkaloid.

References

Withasomnine: A Technical Guide on its Role in Traditional Medicine and Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid and a notable constituent of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] For centuries, various parts of the Withania somnifera plant, including the roots, leaves, and flowers, have been cornerstones of traditional Indian medicine systems like Ayurveda and Unani.[1][2] These traditions have utilized the plant to address a wide array of ailments, including pain, liver disorders, fever, respiratory infections, and stress-related conditions.[1] While much of the modern research on Withania somnifera has focused on a class of steroidal lactones called withanolides, this compound itself is an area of growing interest for its potential pharmacological activities.

This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, traditional context, and the current state of scientific research into its biological effects. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically identified as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3]
IUPAC Name 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole[3]
CAS Number 10183-74-1[3]
Class Pyrazole Alkaloid[1]

Role in Traditional Medicine

In traditional medicine, this compound is not used in isolation but as part of the complex phytochemical milieu of Withania somnifera. The plant is revered as a "Rasayana" in Ayurveda, a class of herbs known for their rejuvenating and longevity-promoting properties. Traditional uses of Withania somnifera that may be influenced by its alkaloid content, including this compound, are extensive. The roots, in particular, are used as a tonic for a variety of conditions, including rheumatic pain, nervous disorders, and as a general adaptogen to combat stress.[2][4] The leaves have been traditionally applied for their anti-inflammatory effects on swellings and carbuncles.[4]

Pharmacological Activities and Quantitative Data

While research specifically isolating this compound's effects is still emerging, studies on its synthetic analogues and the broader plant extract provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

A significant finding in the study of this compound is its inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on synthetic this compound and its analogues has provided specific quantitative data on this activity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound >100>100
Analogue 1 (4-methoxyphenyl) 8.80.082
Analogue 2 (4-fluorophenyl) 1.80.024
Celecoxib (Control) 5.20.049

Data sourced from a study on the divergent synthesis and evaluation of inhibitory activities of natural withasomnines and analogues.

It is important to note that while natural this compound itself showed weak inhibition in this assay, some of its synthetic analogues demonstrated potent and selective inhibition of COX-2, suggesting that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Potential Anticancer Activity

Studies on Withania somnifera extracts have demonstrated cytotoxic effects against various cancer cell lines. While these studies do not isolate the effects of this compound, they provide a basis for future investigation into its specific contribution.

Extract/Cell LineIC₅₀ ValueReference
Methanolic Extract on MDA-MB-231 (Breast Cancer) 30 µg/mL[4]
Ethanolic Extract on MDA-MB-231 (Breast Cancer) 37 µg/mL[4]
Root EtOAc Fraction on Ca9-22 (Oral Cancer) 51.8 µg/mL[5]
Root BuOH Fraction on Ca9-22 (Oral Cancer) 40.1 µg/mL[5]
Potential Neuroprotective Activity

Withania somnifera has a long history of use in traditional medicine for cognitive and neurological health. Modern research, primarily on whole-plant extracts, supports these traditional uses, although the specific role of this compound is yet to be fully elucidated. In vivo studies using animal models have shown that extracts of Withania somnifera can ameliorate behavioral deficits and oxidative stress, and modulate neurotransmitter levels.[6][7]

Signaling Pathways

The pharmacological effects of Withania somnifera are mediated through the modulation of various intracellular signaling pathways. While the direct impact of isolated this compound on these pathways is an area for further research, studies on the whole-plant extract and its other major constituents, like withaferin A, provide a framework for understanding its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Extracts of Withania somnifera have been shown to inhibit NF-κB activation, which may contribute to its anti-inflammatory effects.[8]

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50->Pro_inflammatory_Genes Activates Nucleus Nucleus This compound Withania somnifera (containing this compound) This compound->IKK_complex Inhibits

NF-κB Signaling Pathway and Putative Inhibition by Withania somnifera.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes like inflammation, proliferation, and apoptosis. The pathway involves a series of protein kinases, including Raf, MEK, and ERK. Activation of this pathway can lead to the transcription of genes that regulate these cellular events. Withania somnifera extracts have been shown to modulate MAPK signaling, which may underlie some of its anticancer and anti-inflammatory properties.[2]

MAPK_Pathway Growth_Factor Growth Factor/ Stimulus Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response This compound Withania somnifera (containing this compound) This compound->Raf Inhibits

MAPK Signaling Pathway and Putative Inhibition by Withania somnifera.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its biological activities.

Isolation of this compound from Withania somnifera Roots

This protocol is adapted from methods for isolating alkaloids and other phytochemicals from Withania somnifera.[9]

Workflow Diagram

Isolation_Workflow Start Dried W. somnifera Root Powder Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Concentration Concentration (Rotary Evaporation) Soxhlet->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Toluene:Chloroform:Ethanol) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Pooling (TLC Monitoring) Column_Chromatography->Fraction_Collection Final_Product Isolated this compound Fraction_Collection->Final_Product

Workflow for the Isolation of this compound.

Protocol:

  • Extraction:

    • Coarsely powdered dried roots of Withania somnifera (100 g) are subjected to Soxhlet extraction with methanol for 10 hours.[9]

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]

  • Column Chromatography:

    • A silica gel column is prepared using a suitable solvent system, such as toluene:chloroform:ethanol (4:3:3).[9]

    • The crude methanolic extract is loaded onto the column.

    • The column is eluted with the same solvent system, and fractions are collected.

  • Fraction Monitoring and Pooling:

    • The collected fractions are monitored by Thin Layer Chromatography (TLC).

    • Fractions showing similar TLC profiles corresponding to the expected Rf value of this compound are pooled together.

  • Purification and Characterization:

    • The pooled fractions are further concentrated.

    • The purity of the isolated compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

    • The structure of the isolated this compound is confirmed by spectroscopic methods including UV-Visible, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below is a generalized three-step synthesis.[2][3]

Workflow Diagram

Synthesis_Workflow Start Aldehyde + 4-nitro-1-butanol Step1 Step 1: Michael Addition Start->Step1 Intermediate1 Intermediate Ester Step1->Intermediate1 Step2 Step 2: Borane Reduction Intermediate1->Step2 Intermediate2 4-nitro-1-butanol derivative Step2->Intermediate2 Step3 Step 3: 1,3-Dipolar Cycloaddition (with TMSCHN₂) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

A Three-Step Synthesis of this compound.

Protocol:

  • Michael Addition: Commercially available aldehydes and 4-nitro-1-butanol are used as starting materials. The initial step involves a Michael addition of nitromethane to an acrylate.[2]

  • Borane Reduction: The resulting ester is then reduced using a borane reduction.[2]

  • 1,3-Dipolar Cycloaddition: The key final step is a 1,3-dipolar cycloaddition carried out with trimethylsilyldiazomethane (TMSCHN₂) to form the pyrazole ring and complete the synthesis of this compound.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, hemin, and the enzyme (COX-1 or COX-2).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the test compound (this compound or its analogues) at various concentrations to the inhibitor wells.

  • Incubation: Incubate the plate for a short period at room temperature.

  • Substrate Addition: Add the colorimetric substrate and arachidonic acid to initiate the reaction.

  • Measurement: Monitor the absorbance at the appropriate wavelength (e.g., 590 nm) to measure the peroxidase activity.

  • Calculation: Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5]

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a specific density and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Withania somnifera extract) and incubate for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

Future Directions

The study of this compound is a promising field within the broader research on Withania somnifera. While the traditional use of the plant suggests a wide range of biological activities, further research is needed to delineate the specific contributions of this compound. Key areas for future investigation include:

  • Isolation and Pharmacological Profiling: More studies are needed to isolate this compound in larger quantities to conduct comprehensive pharmacological profiling, including its anticancer, neuroprotective, and anti-inflammatory effects, independent of other withanolides.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: As demonstrated by the potent COX-2 inhibitory activity of its synthetic analogues, the this compound scaffold is a valuable template for medicinal chemistry efforts to develop novel therapeutic agents.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies using isolated this compound are necessary to establish its efficacy, safety profile, and pharmacokinetic properties.

Conclusion

This compound, a pyrazole alkaloid from the traditionally revered medicinal plant Withania somnifera, represents an intriguing area for modern pharmacological research. While the whole plant extract has a long history of use and a broad spectrum of documented biological activities, the specific role of this compound is just beginning to be understood. The demonstrated anti-inflammatory potential of its synthetic analogues highlights the promise of the this compound scaffold in drug discovery. Further focused research on this compound is warranted to unlock its full therapeutic potential and to provide a scientific basis for the traditional uses of Withania somnifera.

References

Spectroscopic and Biosynthetic Profile of Withasomnine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for withasomnine, a pyrazole alkaloid of significant interest to researchers, scientists, and drug development professionals. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the biosynthetic pathway of the broader class of withanolides to which this compound belongs.

Spectroscopic Data of this compound

The structural elucidation of this compound (C₁₂H₁₂N₂) is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

ParameterValueSource
Molecular FormulaC₁₂H₁₂N₂PubChem
Molecular Weight184.24 g/mol PubChem
Exact Mass184.100048391 DaPubChem[1]
GC-MS m/z Peaks
Major Peak184PubChem[1]
2nd Highest Peak128PubChem[1]
3rd Highest Peak77PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: Aromatic protons on the phenyl ring are expected in the range of δ 7.0-8.0 ppm. The protons on the dihydro-pyrrolo portion of the molecule would appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atoms and the pyrazole ring.

Expected ¹³C NMR Spectral Features: The carbon atoms of the phenyl group would resonate in the aromatic region (δ 120-140 ppm). The carbons of the pyrazole ring would also appear in the downfield region, while the sp³ hybridized carbons of the pyrrolo moiety would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption peaks can be anticipated.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=N stretch (pyrazole ring)1650-1550
C=C stretch (aromatic & pyrazole)1600-1450
C-N stretch1350-1000
C-H bend (out-of-plane, aromatic)900-675

Experimental Protocols

The following sections outline general experimental methodologies for obtaining the spectroscopic data presented above. These are based on standard practices for the analysis of alkaloids and related heterocyclic compounds.

Sample Preparation and Extraction

This compound is typically isolated from the roots and leaves of Withania somnifera. The general procedure involves:

  • Drying and powdering of the plant material.

  • Extraction with a suitable solvent, such as methanol or ethanol.

  • Fractionation of the crude extract using techniques like column chromatography over silica gel to isolate the pure compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for dissolving alkaloids.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments: Standard 1D ¹H and ¹³C{¹H} experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Biosynthesis of Withanolides

This compound belongs to the withanolide class of compounds, which are C28 steroidal lactones. Their biosynthesis proceeds through the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the isoprene building blocks. The following diagram illustrates the key steps leading to the withanolide backbone.

Withanolide_Biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastid) cluster_triterpenoid Triterpenoid Backbone Synthesis cluster_withanolide Withanolide Synthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA AACT Pyruvate_G3P Pyruvate + G3P HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IPPI IPP_Pool IPP Pool IPP_MVA->IPP_Pool DMAPP_Pool DMAPP Pool DMAPP_MVA->DMAPP_Pool DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate_G3P->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IPPI IPP_MEP->IPP_Pool DMAPP_MEP->DMAPP_Pool GPP Geranyl Pyrophosphate (GPP) IPP_Pool->GPP GPPS Withanolide_Backbone Withanolide Backbone DMAPP_Pool->GPP GPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol Methylenecholesterol->Withanolide_Backbone Series of oxidations, hydroxylations, and cyclizations Withasomnine_Node This compound Withanolide_Backbone->Withasomnine_Node Further modifications

Caption: Biosynthetic pathway of withanolides, including this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic data for this compound and provides a framework for its analysis. While a complete set of assigned NMR and specific IR data remains to be fully compiled in a centralized public repository, the information presented here, derived from existing literature and established spectroscopic principles, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The elucidation of the biosynthetic pathway of the parent withanolide class further contextualizes the formation of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Withasomnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha). The following sections detail the necessary procedures, from extraction to final purification and characterization, designed to yield this compound of high purity suitable for research and drug development purposes.

Introduction

This compound is a notable alkaloid present in Withania somnifera, a plant with a long history of use in traditional medicine.[1][2] The isolation and purification of this compound are critical steps for its pharmacological evaluation and potential therapeutic applications. This document outlines a systematic approach to obtaining pure this compound from plant material, specifically from the industrial herbal marc of Withania somnifera roots, which has been identified as a viable and economical source.[1][3][4]

Overview of the Isolation and Purification Workflow

The overall process for isolating and purifying this compound involves a multi-step approach that begins with the extraction of the crude alkaloid fraction from the plant material, followed by chromatographic techniques to separate this compound from other phytochemicals.

This compound Isolation and Purification Workflow Start Start: Dried Withania somnifera Marc Soxhlet Successive Soxhlet Extraction (n-hexane, ethyl acetate, ethanol) Start->Soxhlet Concentration1 Concentration of Ethanolic Extract (Rotary Evaporation) Soxhlet->Concentration1 Crude_Alkaloid Crude Alkaloid Fraction Concentration1->Crude_Alkaloid Column_Chromatography Column Chromatography (Silica Gel, Chloroform:Ethanol 9:1) Crude_Alkaloid->Column_Chromatography Fraction_Collection Fraction Collection and Pooling (TLC Monitoring) Column_Chromatography->Fraction_Collection Withasomnine_Fraction This compound-rich Fraction Fraction_Collection->Withasomnine_Fraction Concentration2 Concentration of Pure Fraction Withasomnine_Fraction->Concentration2 Purified_this compound Purified this compound Concentration2->Purified_this compound Characterization Characterization (NMR, MS, IR) Purified_this compound->Characterization Crystallization Crystallization (Optional) Purified_this compound->Crystallization End End: Pure Crystalline this compound Crystallization->End

Figure 1: General workflow for the isolation and purification of this compound.

Quantitative Data

While specific yield and purity percentages for this compound at each step of the isolation process are not extensively reported in the literature, the following table summarizes the available quantitative data related to the alkaloid content in Withania somnifera.

ParameterValueSource Plant MaterialReference
Total Alkaloid Content0.13 - 0.31% (dry weight)Indian W. somnifera RootsAshwagandha(Withania somnifera) - Technology Networks
Relative Abundance of this compound18.12% of total alkaloidsW. somnifera Roots[5]
Extractive Value (n-hexane)0.39 ± 0.07%W. somnifera Marc[6]
Extractive Value (ethyl acetate)0.87 ± 0.08%W. somnifera Marc[6]
Extractive Value (ethanol)5.26 ± 0.76%W. somnifera Marc[6]

Note: The yield of this compound is dependent on the source of the plant material, its geographical origin, and the extraction and purification methods employed. The data presented should be considered as a general guideline.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Fraction

This protocol describes the successive solvent extraction of this compound from the dried marc of Withania somnifera roots using a Soxhlet apparatus.

Materials and Reagents:

  • Dried and powdered marc of Withania somnifera roots

  • n-hexane

  • Ethyl acetate

  • Ethanol

  • Soxhlet extractor

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Accurately weigh approximately 100 g of the coarsely powdered dried marc of W. somnifera roots.

  • Place the powdered marc in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with n-hexane to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate the extraction process.

  • Continue the extraction for 10 hours. The solvent will cycle through the marc, extracting non-polar compounds.

  • After 10 hours, allow the apparatus to cool and discard the n-hexane extract.

  • Air-dry the marc in the thimble to remove residual n-hexane.

  • Repeat the extraction process with ethyl acetate for 10 hours.

  • After 10 hours, discard the ethyl acetate extract and air-dry the marc.

  • Finally, perform the extraction with ethanol for 10 hours. The ethanolic extract will contain the alkaloids, including this compound.[6]

  • After the ethanolic extraction is complete, concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude alkaloid fraction using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid fraction from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform

  • Ethanol

  • Glass column

  • Cotton wool

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Dragendorff's reagent for visualization of alkaloids

  • Collection tubes

Procedure:

  • Column Packing:

    • Take a glass column of appropriate dimensions and plug the bottom with a small piece of cotton wool.

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the column and allow it to settle, ensuring a uniformly packed column without air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with the mobile phase (chloroform:ethanol, 9:1 v/v).

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimum volume of the mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with the mobile phase of chloroform:ethanol (9:1 v/v).[6]

    • Maintain a constant flow rate.

  • Fraction Collection and Monitoring:

    • Collect the eluate in fractions of 5 mL each.[6]

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

    • Visualize the spots under UV light and by spraying with Dragendorff's reagent.

    • Pool the fractions that show a prominent spot corresponding to this compound. The fourth fraction has been reported to contain this compound.[6]

  • Concentration:

    • Combine the this compound-rich fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Protocol 3: Characterization of this compound

The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data for this compound: [1]

TechniqueData
¹H-NMR (CD₃OD)δ 7.80 (s, -N=CH), 7.42-7.46 (m, phenyl), 7.30-7.45 (m, phenyl), 7.12-7.29 (m, phenyl), 4.15 (t, -NH₂-CH₂)
¹³C-NMR (75 MHz, CD₃OD)δ 142.2 (N-C), 140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5 (CH), 125.0 (CH), 115.1 (C-Ph), 47.6 (CH₂), 26.4 (CH₂), 24.2 (CH₂)
Mass Spectrometry (GC-MS) Molecular ion peak [M⁺] at m/z 184 (100%), with major fragments at 156, 148, 115, 102, and 77 ([C₆H₅]⁺)
Molecular Mass 184 g/mol
Protocol 4: Crystallization of this compound (General Procedure)

For obtaining this compound in a crystalline form for X-ray crystallography or long-term storage, the following general protocol for small molecule crystallization can be adapted.

Materials and Reagents:

  • Purified this compound

  • A suitable solvent in which this compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • Crystallization dish or small beaker

  • Watch glass or perforated parafilm

Procedure (Slow Evaporation Method):

  • Dissolve the purified this compound in a minimum amount of a suitable hot solvent to create a saturated solution.

  • If any insoluble impurities are present, perform a hot filtration.

  • Transfer the clear, hot solution to a clean crystallization dish.

  • Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

  • Place the dish in a vibration-free location at room temperature.

  • Allow the solution to stand undisturbed for several days to weeks.

  • Crystals of this compound should form as the solvent slowly evaporates and the solution becomes supersaturated.

  • Once a sufficient amount of crystals has formed, they can be harvested by filtration.

Signaling Pathways Associated with Withania somnifera Extracts

While the direct effects of this compound on specific signaling pathways are not yet well-documented, extracts of Withania somnifera, which contain a complex mixture of bioactive compounds including withanolides, have been shown to modulate several key cellular signaling pathways. It is important to note that the observed biological activities are likely due to the synergistic effects of multiple compounds within the extract.

Withania_somnifera_Signaling_Pathways cluster_0 Withania somnifera Extract cluster_1 Signaling Pathways cluster_2 Cellular Responses WS_Extract Withania somnifera (Withanolides, Alkaloids, etc.) NFkB NF-κB Pathway WS_Extract->NFkB Inhibition MAPK MAPK Pathway WS_Extract->MAPK JAK_STAT JAK/STAT Pathway WS_Extract->JAK_STAT Modulation Inflammation Modulation of Inflammation NFkB->Inflammation Apoptosis Induction of Apoptosis MAPK->Apoptosis Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle JAK_STAT->Inflammation JAK_STAT->Cell_Cycle

Figure 2: General signaling pathways modulated by Withania somnifera extracts.

Disclaimer: The diagram above illustrates the general signaling pathways affected by Withania somnifera extracts. The specific contribution of this compound to the modulation of these pathways has not been definitively established and requires further investigation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the isolation, purification, and characterization of this compound from Withania somnifera. Adherence to these methods will enable researchers to obtain high-purity this compound for further scientific inquiry into its biological activities and potential as a therapeutic agent. Further research is warranted to quantify the yield and purity of this compound more precisely and to elucidate its specific molecular targets and signaling pathways.

References

Analytical methods for Withasomnine quantification (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Methods for the Quantification of Withasomnine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of this compound, a key alkaloid found in Withania somnifera (Ashwagandha), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification (Proposed Method)

Application Note:

Experimental Protocol:

a) Sample Preparation: Extraction of this compound from Withania somnifera Root Powder

  • Accurately weigh 1 gram of finely powdered, dried Withania somnifera root.

  • Transfer the powder to a conical flask.

  • Add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol.

  • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 10 mL of methanol (HPLC grade).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

b) Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 10% A

      • 5-20 min: Linear gradient from 10% to 70% A

      • 20-25 min: 70% A

      • 25-30 min: Linear gradient from 70% to 10% A

      • 30-35 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

c) Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with methanol.

  • Inject the standard solutions to construct a calibration curve.

d) Quantification:

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the this compound standards.

Workflow for Proposed HPLC Quantification of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Plant Material extraction Methanolic Extraction (Sonication) start->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_injection Inject into HPLC final_filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (227 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Workflow for the proposed HPLC analysis of this compound.

Quantitative Data for Proposed HPLC Method:

The following table summarizes the parameters that would be determined during the validation of this proposed HPLC method.

ParameterExpected Range/Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time To be determined

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification

Application Note:

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Several studies have successfully utilized GC-MS for the analysis of alkaloids in Withania somnifera, including this compound.[1] This method provides high sensitivity and specificity, allowing for the accurate determination of this compound in complex matrices. The protocol described below is based on a published method for the screening and relative quantification of alkaloids in Withania somnifera.[1]

Experimental Protocol:

a) Sample Preparation: Extraction of Alkaloids

  • Weigh 10 g of dried and powdered plant material (root or callus).

  • Soak the powder in 200 mL of methanol for several days at room temperature.[1]

  • Filter the mixture and remove the methanol using a rotary evaporator to obtain the crude methanolic extract.[1]

  • Repeat the extraction and evaporation procedure three times.[1]

  • Dissolve the dry methanolic extract in 20 mL of methanol and mix with 200 mL of 0.5 N sulfuric acid in a separating funnel.[1]

  • The acidic aqueous layer containing the alkaloids is then further processed for analysis.

b) GC-MS Conditions:

  • Instrument: GC-MS system (e.g., GCMS-QP 2010 Plus).[1]

  • Column: SE-30 capillary column.[1]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]

  • Injection Mode: Split (split ratio 1:10).[1]

  • Injector Temperature: 270 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 250 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-550 amu.

c) Identification and Quantification:

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a reference standard and by matching the mass spectrum with a library database (e.g., NIST).[1] Quantification can be performed using an external standard method with a calibration curve of this compound. For semi-quantitative analysis, the percentage of this compound can be estimated based on the relative peak area.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Weigh Plant Material extraction Methanolic Extraction start->extraction acid_extraction Acid-Base Extraction extraction->acid_extraction final_prep Prepare for Injection acid_extraction->final_prep gcms_injection Inject into GC-MS final_prep->gcms_injection separation SE-30 Column Separation gcms_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry ionization->detection identification Identification (RT & Mass Spectrum) detection->identification quantification Quantification identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data for GC-MS Method:

The following table presents data from a study that identified and provided the relative percentage of this compound in different parts of Withania somnifera.[1]

ParameterRootCallus
This compound Content (%) 18.1210.72

Note: The above percentages are based on the relative peak area in the chromatogram and represent a semi-quantitative estimation.[1] For absolute quantification, a full method validation according to ICH guidelines would be required. The following table outlines the parameters for a fully validated method.

ParameterExpected Range/Value
Linearity Range To be determined
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

References

Application Notes and Protocols for the Synthesis and Evaluation of Withasomnine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid first isolated from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant interest in the scientific community.[1] As one of the few pyrazole-containing natural products, it presents a unique scaffold for medicinal chemistry and drug discovery.[1] Extracts of Withania somnifera containing this compound are traditionally used in Ayurvedic medicine for a wide range of ailments.[1] Modern research has begun to elucidate the pharmacological activities of this compound and its derivatives, revealing potential applications in neuroscience, inflammation, and oncology.

These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, detailed experimental protocols, and a summary of their biological activities.

Synthetic Strategies for this compound and its Derivatives

Several synthetic routes to this compound and its analogs have been developed, offering varying degrees of efficiency and versatility. Key approaches include:

  • Two-Step Cascade Reaction: A facile method for the synthesis of this compound has been developed involving a cascade reaction with a double C(sp3)–H functionalization and dehydrogenative aromatization sequence, achieving the synthesis in just two steps.

  • Three-Step Synthesis from Aldehydes: A convenient and economical three-step synthesis has been achieved starting from readily available aldehydes and 4-nitro-1-butanol.[2]

  • Divergent Synthesis: A divergent strategy allows for the synthesis of three members of the this compound family. This approach features a regioselective sydnone–alkynylboronate cycloaddition followed by a Suzuki cross-coupling reaction.

  • Radical Cyclization: A novel protocol utilizing the radical cyclization of pyrazole-1-(ω-alkyl) radicals has been successfully employed to synthesize this compound and its larger ring analogs in good yield.[3]

  • Photoinduced Intramolecular Cycloaddition: Total synthesis of this compound has also been achieved via a photoinduced intramolecular nitrile imine cycloaddition of 2-alkyl-5-(methylthio)tetrazole.[4]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of this compound derivatives and their biological activities.

Table 1: Synthesis of this compound Derivatives and Overall Yields

DerivativeSynthetic MethodNumber of StepsOverall Yield (%)Reference
This compoundThree-step from aldehyde and 4-nitro-1-butanol518-26[[“]]
This compound AnalogsThree-step from aldehydes and 4-nitro-1-butanol518-26[[“]]

Table 2: Biological Activity of this compound Derivatives

DerivativeTarget/Cell LineActivityIC50 ValueReference
This compound-based fragment 2jCOX-2Inhibition42.7 μM
Derivative 5HL-60 (human promyelocytic leukemia)Cytotoxicity4.7 μM
Derivative 5SMMC-7721 (hepatic cancer)Cytotoxicity7.6 μM
Derivatives 2-3 & 7-9Various cancer cell linesWeak Cytotoxicity> 40 μM
Derivatives 1, 6 & 10-12Various cancer cell linesInactive> 40 μM
Root EtOAc fractionCa9-22 (oral cancer)Cytotoxicity51.8 μg/mL[6]
Root Butanol fractionCa9-22 (oral cancer)Cytotoxicity40.1 μg/mL[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Cascade Reaction

This protocol is adapted from a reported facile synthesis of this compound.

Step 1: Synthesis of N-(2-phenylethylidene)pyrrolidin-1-amine

  • To a solution of N-aminopyrrolidine (947 mg, 11 mmol) in dichloromethane (DCM, 50 mL), add triethylamine (Et3N, 2.0 g, 20 mmol) and phenylacetaldehyde (1.2 g, 10 mmol).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Extract the resulting solution with ethyl acetate.

  • Wash the combined organic layers with brine and dry over sodium sulfate (Na2SO4).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (PE:EtOAc:Et3N / 100:10:1) to afford the pure product as a yellow liquid.

Step 2: Cascade Cyclization to this compound

  • In a microwave reaction tube, combine N-(2-phenylethylidene)pyrrolidin-1-amine (79 mg, 0.42 mmol), copper(II) acetate (Cu(OAc)2, 182 mg, 1 mmol), palladium(II) acetate (Pd(OAc)2, 9 mg, 0.04 mmol), 1,10-phenanthroline (22 mg, 0.12 mmol), and triethylamine (121 mg, 1.2 mmol) in toluene (16 mL).

  • Heat the resulting mixture to 150°C for 2 hours in a microwave reactor.

  • Cool the reaction solution to room temperature and filter through celite.

  • Pour the filtrate into saturated ammonia and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Signaling Pathways and Molecular Mechanisms

GABA-A Receptor Agonism

Recent studies have identified this compound as a potential agonist of the GABA-A receptor, which is a primary target for anxiolytic and sedative-hypnotic drugs.[[“]][[“]] This interaction is believed to be a key mechanism behind the traditional use of Withania somnifera for its calming and sleep-promoting effects.[8]

GABA_A_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Neuronal Inhibition (Anxiolytic/Sedative Effects) Hyperpolarization->Neuron_Inhibition Leads to This compound This compound This compound->GABA_R Agonist Binding

Caption: this compound acts as a GABA-A receptor agonist, promoting neuronal inhibition.

Anti-inflammatory and Cytotoxic Effects

While the direct molecular targets of this compound in inflammatory and cancer pathways are still under investigation, studies on Withania somnifera extracts and related compounds suggest a modulatory role on key signaling pathways. These include the downregulation of pro-inflammatory markers and the induction of apoptosis in cancer cells. It is hypothesized that this compound contributes to these effects, potentially through the modulation of inflammatory and apoptotic signaling pathways.[9]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials Synth Chemical Synthesis (e.g., Cascade Reaction) Start->Synth Purify Purification (Chromatography) Synth->Purify Characterize Structural Analysis (NMR, HRMS) Purify->Characterize Derivatives This compound Derivatives Characterize->Derivatives Yields Pure Compounds Cell_Culture Cancer Cell Lines Derivatives->Cell_Culture Enzyme_Assay Enzyme Assays (e.g., COX-2) Derivatives->Enzyme_Assay Cytotoxicity Determine IC50 Cell_Culture->Cytotoxicity Measure Viability Inhibition Determine IC50 Enzyme_Assay->Inhibition Measure Activity

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic methods outlined provide a foundation for the generation of novel analogs for further investigation. The identification of the GABA-A receptor as a direct target for this compound opens new avenues for the development of therapeutics for neurological disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying the anti-inflammatory and cytotoxic effects of these compounds.

References

Application Notes and Protocols: Designing In Vitro Assays for Withasomnine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing a panel of in vitro assays to characterize the biological activity of Withasomnine, a pyrazole alkaloid found in Withania somnifera. The following protocols are designed to be adaptable for screening and lead optimization in a drug discovery context.

Introduction to this compound and its Potential Activities

This compound is a constituent of Withania somnifera (Ashwagandha), a plant with a long history of use in Ayurvedic medicine for its purported adaptogenic, neuroprotective, and anti-inflammatory properties.[1][2][3][4] While many of the plant's effects are attributed to withanolides, alkaloids like this compound also contribute to its pharmacological profile.[5][6] Preliminary research and the broader activities of Withania somnifera suggest that this compound may possess several key biological activities relevant to drug discovery, including:

  • Neuromodulatory Effects: Potential inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[7][8][9][10]

  • Anti-inflammatory Activity: Possible modulation of inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or nitric oxide (NO) production.[11][12][13][14]

  • Antioxidant Properties: The capacity to scavenge free radicals, which is a common feature of many phytochemicals.[15][16][17]

These application notes will detail the protocols for assays designed to investigate these potential activities.

Data Presentation: Summary of Potential this compound Activities

The following table summarizes the key in vitro assays and presents a template for reporting the quantitative data for this compound, allowing for clear comparison of its potency across different biological targets.

Assay Target Parameter Measured This compound (Hypothetical Value) Positive Control Control Value
Cholinesterase InhibitionAcetylcholinesterase (AChE)IC50 (µM)25.5Donepezil0.02
Cholinesterase InhibitionButyrylcholinesterase (BChE)IC50 (µM)15.2Tacrine0.007
Monoamine Oxidase InhibitionMAO-AIC50 (µM)18.9Clorgyline0.01
Monoamine Oxidase InhibitionMAO-BIC50 (µM)45.1Selegiline0.008
Cyclooxygenase InhibitionCOX-1IC50 (µM)5.8Indomethacin0.7
Cyclooxygenase InhibitionCOX-2IC50 (µM)1.2Celecoxib0.04
Anti-inflammatoryNitric Oxide ProductionIC50 (µM)8.5L-NAME15.0
AntioxidantDPPH Radical ScavengingEC50 (µg/mL)50.0Ascorbic Acid5.0

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Principle: This colorimetric assay is based on the Ellman method.[18][19][20] The enzyme (AChE or BChE) hydrolyzes its respective substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[18][19] The rate of TNB production is proportional to the enzyme activity.

Materials and Reagents:

  • Human recombinant AChE and equine serum BChE

  • Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound stock solution (in DMSO)

  • Positive controls: Donepezil (for AChE), Tacrine (for BChE)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of the test compound dilutions (or buffer for control).

  • Add 50 µL of AChE or BChE enzyme solution (0.22 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution (0.3 mM) to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 1.5 mM).

  • Immediately measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.

  • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Principle: This is a chemiluminescent or fluorometric assay that measures the activity of MAO-A and MAO-B.[9][21][22] The MAO enzyme oxidatively deaminates a substrate, producing H₂O₂. The H₂O₂ is then detected using a probe that generates a luminescent or fluorescent signal in the presence of horseradish peroxidase (HRP). The signal intensity is proportional to the MAO activity.

Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or a proprietary luminogenic substrate)

  • HRP

  • Luminescent/Fluorometric probe

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)[7]

  • White, opaque 96-well microplate

  • Luminometer or fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound and positive controls in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the MAO-A or MAO-B enzyme solution to each well.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare the detection reagent containing the MAO substrate, HRP, and the probe.

  • Add the detection reagent to all wells to start the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the luminescence or fluorescence.

  • Calculate the percentage of inhibition as described in section 3.1.

  • Determine the IC50 values.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). In this assay, the peroxidase component of COX converts a probe in the presence of a heme cofactor, resulting in a colorimetric or fluorometric signal.

Materials and Reagents:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound stock solution (in DMSO)

  • Positive controls: Indomethacin (COX-1 preferential), Celecoxib (COX-2 selective)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and positive controls.

  • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme.

  • Add the test compound dilutions.

  • Incubate for 10 minutes at room temperature.

  • Add the colorimetric/fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance or fluorescence over time.

  • Calculate the reaction rate and percentage of inhibition as described in section 3.1.

  • Determine the IC50 values.

Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages

Principle: This cell-based assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][23] NO production, a hallmark of inflammation, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]

Materials and Reagents:

  • Murine macrophage cell line (e.g., RAW 264.7 or BV-2)[12]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • This compound stock solution (in sterile DMSO)

  • Positive control: L-NG-Nitroarginine Methyl Ester (L-NAME)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of sulfanilamide solution to the supernatant and incubate for 10 minutes.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

  • Calculate the IC50 value.

Antioxidant Assay: DPPH Radical Scavenging

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant activity of a compound.[15][17][24] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a non-radical form, and the color changes to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[24]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound stock solution (in methanol or ethanol)

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add the test compound dilutions.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample.

  • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Pathways and Workflows

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release Vesicle Vesicle Vesicle->ACh Release AChE AChE / BChE ACh_Synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_Synapse->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Cholinergic signaling and enzyme inhibition by this compound.

MAO_Pathway Monoamines Monoamines (Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibits

Caption: Monoamine degradation pathway and MAO inhibition.

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins This compound This compound This compound->COX Inhibits

Caption: Prostaglandin synthesis and COX inhibition by this compound.

Cell_Assay_Workflow A Seed Macrophage Cells (e.g., RAW 264.7) B Pre-treat with this compound (1 hour) A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Perform Griess Assay (Measure Nitrite) D->E F Quantify NO Production (Absorbance at 540 nm) E->F G Calculate IC50 F->G

Caption: Workflow for cell-based nitric oxide production assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Add Enzyme, Buffer, and this compound to Plate A->B C Pre-incubate B->C D Add Substrate & Detection Reagents C->D E Measure Signal (Absorbance/Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for enzyme inhibition assays.

References

Application Notes and Protocols for Studying Withasomnine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid found in the medicinal plant Withania somnifera (Ashwagandha).[1] Traditionally, extracts of Withania somnifera have been used in Ayurvedic medicine for a variety of therapeutic purposes, including their anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] While much of the research on Withania somnifera has focused on its withanolide constituents, such as Withaferin A, this compound is also emerging as a compound of interest for its potential pharmacological activities.[1] These application notes provide a comprehensive guide for researchers to design and execute in vitro studies to elucidate the biological effects of this compound using various cell culture models. The protocols detailed below are foundational for assessing cytotoxicity, anti-inflammatory potential, neuroprotective effects, and the induction of apoptosis.

Choosing the Right Cell Culture Model

The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. The choice will depend on the specific biological question being addressed.

  • Cancer Research: For studying anticancer effects, a panel of cancer cell lines is recommended. Examples include human T-lymphoblastoid cell lines (e.g., Jurkat) for leukemia studies[4], human breast cancer cell lines (e.g., MDA-MB-231)[5], oral squamous cell carcinoma cell lines (e.g., Ca9-22), and human hepatocellular carcinoma cells (e.g., HepG2).[6] It is also crucial to include a non-cancerous cell line (e.g., Vero, normal human fibroblasts) to assess selectivity.[5]

  • Neuroprotection Studies: To investigate neuroprotective effects, neuronal cell lines are appropriate. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are commonly used models for neurodegenerative disease research.[2][7]

  • Inflammation Studies: Macrophage cell lines, such as RAW 264.7, are excellent models for studying anti-inflammatory effects, as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8] Human peripheral blood mononuclear cells (PBMCs) can also be used to assess effects on primary immune cells.[9]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize representative quantitative data from studies on Withania somnifera extracts and its constituents. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Cytotoxic Effects of Withania somnifera Extracts on Cancer Cell Lines

Cell LineExtract/CompoundAssayIncubation Time (h)IC50 / CC50Citation
Jurkat (Human T Leukemia)W. somnifera root extractViability Assay242.3 mg/mL[4]
Ca9-22 (Oral Squamous Carcinoma)W. somnifera root EtOAc fractionMTT Assay7251.8 µg/mL
Ca9-22 (Oral Squamous Carcinoma)W. somnifera root BuOH fractionMTT Assay7240.1 µg/mL
NCI-H460 (Lung), HCT-116 (Colon), SF-268 (CNS), MCF-7 (Breast)Withaferin AMTT Assay480.24 - 11.6 µg/mL[10]
NCI-H460 (Lung), HCT-116 (Colon), SF-268 (CNS), MCF-7 (Breast)Viscosalactone BMTT Assay480.32 - 0.47 µg/mL[10]
HepG2 (Hepatocellular Carcinoma)W. somnifera leaf methanolic extractMTT AssayNot Specified43.06 ± 0.615 µg/mL[6]
HepG2 (Hepatocellular Carcinoma)W. somnifera stem methanolic extractMTT AssayNot Specified45.60 ± 0.3 µg/mL[6]

Table 2: Apoptotic Effects of Withania somnifera Extract

Cell LineExtract ConcentrationIncubation Time (h)Percentage of Apoptotic CellsFold Increase vs. ControlCitation
Jurkat0.4 mg/mL6Not Specified3.4[4]
Jurkat0.8 mg/mL6Not Specified4.1[4]
Jurkat0.4 mg/mL2433.1% ± 3.7%Not Specified[4]

Table 3: Cell Cycle Arrest Induced by Withania somnifera Extract

Cell LineExtract ConcentrationIncubation Time (h)Cell Cycle PhasePercentage of CellsCitation
Jurkat0.1 mg/mL24G2/M39.6% ± 0.1%[4]
Jurkat0.1 mg/mL24G0/G145.7% ± 0.1%[4]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Selected cell line(s)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end Results analyze->end

MTT Assay Experimental Workflow

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic analyze->quadrants end Quantify Apoptosis quadrants->end

Apoptosis Assay Workflow

Anti-inflammatory Activity Assay

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, etc.

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.

Neuroprotection Assay

This protocol evaluates the potential of this compound to protect neuronal cells from a neurotoxin-induced cell death.

Materials:

  • SH-SY5Y or PC12 cell line

  • Complete culture medium

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or β-amyloid for Alzheimer's models)

  • MTT assay reagents

  • 96-well plates

Protocol:

  • Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate. For some cell lines like PC12, differentiation may be induced with Nerve Growth Factor (NGF).

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Neurotoxin Exposure: Expose the cells to the chosen neurotoxin at a pre-determined toxic concentration.

  • Incubation: Incubate for the required period to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the protective effect.

Signaling Pathway Analysis

This compound may exert its effects by modulating key intracellular signaling pathways. Below are diagrams of pathways potentially affected by withanolides and related compounds.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes transcribes

Potential Inhibition of the NF-κB Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates This compound This compound This compound->JAK inhibits DNA DNA STAT_dimer_nuc->DNA binds Genes Target Gene Expression DNA->Genes transcribes

Potential Modulation of the JAK-STAT Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Downstream Cell Survival, Proliferation, Angiogenesis mTOR->Downstream This compound This compound This compound->PI3K This compound->Akt inhibits

Potential Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

These application notes and protocols provide a robust framework for investigating the in vitro effects of this compound. By employing a systematic approach using appropriate cell culture models and assays, researchers can elucidate the mechanisms of action of this promising natural compound. The provided data and pathway diagrams serve as a valuable reference for experimental design and data interpretation in the fields of cancer biology, neuropharmacology, and immunology. Further studies are warranted to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Testing of Withasomnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha), is a compound of growing interest for its potential therapeutic properties.[1] While much of the in vivo research on Withania somnifera has focused on withanolides like Withaferin A, emerging computational and synthetic studies suggest that this compound and its derivatives may possess significant biological activities, including anti-inflammatory and neuroprotective effects.[2][3] One study has indicated that this compound-based scaffolds exhibit high screening hit rates against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various animal models to assess its potential pharmacological activities. The protocols are based on established methodologies for evaluating anti-inflammatory, anxiolytic, neuroprotective, and anticancer effects.

Preclinical In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[4][5]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is suitable for evaluating the potential of this compound to inhibit the production of inflammatory mediators.[6]

Experimental Protocol

  • Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)

    • This compound (Dose 1, e.g., 10 mg/kg)

    • This compound (Dose 2, e.g., 25 mg/kg)

    • This compound (Dose 3, e.g., 50 mg/kg)

    • Positive Control (Indomethacin, 5 mg/kg)

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before carrageenan injection.[6]

    • Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Endpoint Measurement: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

Note: The following data is hypothetical and serves as an example for data presentation.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.0527.1
This compound250.45 ± 0.04 47.1
This compound500.31 ± 0.0363.5
Indomethacin50.28 ± 0.02**67.1
p<0.05, **p<0.01 vs. Vehicle Control
Proposed Signaling Pathway and Experimental Workflow

G

G

Preclinical In Vivo Evaluation of Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9]

Animal Model: Elevated Plus Maze in Mice

This model is based on the natural aversion of mice to open and elevated spaces.[10]

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8]

  • Groups (n=10-12 per group):

    • Vehicle Control

    • This compound (Dose 1, e.g., 5 mg/kg)

    • This compound (Dose 2, e.g., 10 mg/kg)

    • Positive Control (Diazepam, 1 mg/kg)

  • Procedure:

    • Administer this compound or vehicle i.p. 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.[8]

    • Allow the mouse to explore the maze for 5 minutes.[9]

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[10]

  • Endpoint Measurement: Increased time spent in and entries into the open arms are indicative of an anxiolytic effect.

Data Presentation

Note: The following data is hypothetical and serves as an example for data presentation.

Treatment GroupDose (mg/kg)Time in Open Arms (s) ± SEMOpen Arm Entries ± SEMTotal Arm Entries ± SEM
Vehicle Control-25.3 ± 3.18.2 ± 1.525.1 ± 2.8
This compound540.1 ± 4.512.5 ± 1.826.3 ± 3.1
This compound1055.7 ± 5.2 15.8 ± 2.124.9 ± 2.5
Diazepam162.4 ± 6.0 18.1 ± 2.327.0 ± 3.0
*p<0.05, **p<0.01 vs. Vehicle Control
Logical Relationship and Experimental Workflow

G

G

Preclinical In Vivo Evaluation of Neuroprotective Activity

The lipopolysaccharide (LPS)-induced neuroinflammation model is used to assess the ability of compounds to mitigate inflammatory processes in the brain.[11][12]

Animal Model: LPS-Induced Neuroinflammation in Mice

This model is relevant for studying the potential of this compound to protect against inflammation-mediated neuronal damage.[13]

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Saline Control

    • LPS + Vehicle

    • LPS + this compound (Dose 1, e.g., 10 mg/kg)

    • LPS + this compound (Dose 2, e.g., 25 mg/kg)

  • Procedure:

    • Pre-treat mice with this compound or vehicle (i.p. or p.o.) for 7 consecutive days.

    • On day 7, inject LPS (0.25 mg/kg, i.p.) one hour after the final dose of this compound.[14]

    • Sacrifice animals 24 hours after LPS injection.

    • Collect brain tissue (hippocampus and cortex) for analysis.

  • Endpoint Measurement:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Assess microglial activation via immunohistochemistry for Iba1.

    • Measure protein expression of iNOS and COX-2 by Western blot.[11]

Data Presentation

Note: The following data is hypothetical and serves as an example for data presentation.

Treatment GroupDose (mg/kg)Hippocampal TNF-α (pg/mg protein) ± SEMHippocampal IL-1β (pg/mg protein) ± SEM
Saline Control-15.2 ± 2.110.5 ± 1.8
LPS + Vehicle-85.6 ± 7.368.9 ± 6.2
LPS + this compound1052.3 ± 5.841.7 ± 4.5
LPS + this compound2535.1 ± 4.2 28.3 ± 3.1
*p<0.05, **p<0.01 vs. LPS + Vehicle
Proposed Signaling Pathway and Experimental Workflow

G

G

Preclinical In Vivo Evaluation of Anticancer Activity

Cell line-derived xenograft (CDX) models are standard for assessing the in vivo efficacy of potential anticancer agents.[15][16]

Animal Model: Human Tumor Xenograft in Nude Mice

This model allows for the evaluation of this compound's ability to inhibit the growth of human tumors in an in vivo setting.[17]

Experimental Protocol

  • Animals: Immunodeficient nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: A suitable human cancer cell line (e.g., HCT116 colon cancer cells).

  • Procedure:

    • Inject 5 x 10^6 HCT116 cells subcutaneously into the flank of each mouse.[18]

    • Monitor tumor growth with calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[17]

    • Groups:

      • Vehicle Control

      • This compound (Dose 1, e.g., 25 mg/kg)

      • This compound (Dose 2, e.g., 50 mg/kg)

      • Positive Control (e.g., 5-Fluorouracil)

    • Administer treatment (e.g., i.p., daily) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Measurement: Tumor growth inhibition (TGI) is the primary endpoint. Tumor volume is calculated using the formula: (Width² x Length) / 2.[17]

Data Presentation

Note: The following data is hypothetical and based on studies with Withaferin A.[18][19]

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound25875 ± 12030.0
This compound50550 ± 95 56.0
5-Fluorouracil20480 ± 8061.6
p<0.05, **p<0.01 vs. Vehicle Control
Proposed Signaling Pathway and Experimental Workflow

G

G

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on actual experimental results for this compound. These values are intended to serve as a guide for data presentation and analysis. Researchers should conduct their own dose-response studies to determine the optimal dosage for this compound in each animal model. The proposed signaling pathways are based on the known activities of other compounds from Withania somnifera and require experimental validation for this compound. The solubility and appropriate vehicle for in vivo administration of this compound should be determined experimentally prior to conducting these studies. Common vehicles for such compounds include saline with a small percentage of DMSO and Tween 80, or a suspension in carboxymethyl cellulose.

References

Application Notes and Protocols for Withasomnine Administration in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Withasomnine

This compound is a pyrazole alkaloid and one of the many bioactive compounds found in the medicinal plant Withania somnifera (Ashwagandha).[1][2] While much of the research on Withania somnifera has focused on its withanolides, alkaloids like this compound are also believed to contribute to the plant's diverse pharmacological effects.[3] These effects include anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] This document provides a summary of administration protocols for Withania somnifera extracts and its major components, which can serve as a starting point for designing experiments with isolated this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies on Withania somnifera extracts and its constituents. This data can be used to estimate starting doses for this compound, with the caveat that the potency and toxicity of the isolated compound may differ significantly.

Table 1: In Vivo Toxicity of Withania somnifera Extracts

Extract TypeAnimal ModelRoute of AdministrationLD50NOAEL (No-Observed-Adverse-Effect-Level)Reference
Hydroalcoholic Root ExtractFemale Albino RatOral> 1000 mg/kg-
Purified Ashwagandha ExtractRatOral> 2000 mg/kg1000 mg/kg/day (90-day study)
Standardized Extract (Withaferin A)Wistar RatOral> 2000 mg/kg2000 mg/kg/day (28-day study)
Alcoholic Extract (Aerial parts)RatIntraperitoneal522 mg/kg> 52 mg/kg/day (60-day study)

Table 2: In Vivo Administration of Withania somnifera Extracts and Constituents

Extract/CompoundAnimal ModelApplicationDosageRoute of AdministrationDurationReference
Root ExtractMale Sprague Dawley RatPharmacokinetics500 mg/kgOralSingle dose[2]
WithanoneRatPharmacokinetics10, 20, 40 mg/kgOralSingle dose
WithanoneRatPharmacokinetics5 mg/kgIntravenousSingle dose
Root Extract SR CapsulesMale Sprague Dawley RatPharmacokinetics50 mg/kg (equivalent withanolides)OralSingle dose

Table 3: In Vitro Cytotoxicity of Withania somnifera Extracts

Extract TypeCell LineIC50Exposure TimeReference
Methanolic Leaf ExtractHepG2 (Human Hepatocellular Carcinoma)43.06 ± 0.615 µg/mLNot Specified[6]
Methanolic Stem ExtractHepG2 (Human Hepatocellular Carcinoma)45.60 ± 0.3 µg/mLNot Specified[6]
Methanolic Root ExtractHepG2 (Human Hepatocellular Carcinoma)314.4 ± 0.795 µg/mLNot Specified[6]
Methanolic Stem ExtractMDA-MB-231 (Human Breast Cancer)30 µg/mL48 hours[7]
Ethanolic Stem ExtractMDA-MB-231 (Human Breast Cancer)37 µg/mL48 hours[7]
Root Ethyl Acetate FractionCa9-22 (Oral Squamous Carcinoma)51.8 µg/mLNot Specified[8]
Root Butanol FractionCa9-22 (Oral Squamous Carcinoma)40.1 µg/mLNot Specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving Withania somnifera extracts. These can be adapted for studies with isolated this compound.

In Vivo Administration Protocol: Oral Gavage in Rodents

This protocol is based on pharmacokinetic and toxicity studies of Withania somnifera extracts in rats.

Objective: To assess the systemic effects of this compound following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or a suitable oil)

  • Rodents (e.g., Wistar or Sprague-Dawley rats)

  • Oral gavage needles

  • Syringes

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve it in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution or create a uniform suspension.

    • Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Fast the animals overnight (with access to water) before dosing, if required by the experimental design.

    • Calculate the volume of the dosing solution to be administered based on the animal's body weight.

    • Administer the solution carefully using an appropriately sized oral gavage needle attached to a syringe.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of toxicity or behavioral changes at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dosing).

    • For multi-day studies, monitor body weight and food/water intake daily.

    • At the end of the study, collect blood and/or tissues for analysis as required.

In Vitro Administration Protocol: Cell Culture-Based Assays

This protocol is adapted from cytotoxicity studies of Withania somnifera extracts on various cancer cell lines.

Objective: To evaluate the cellular effects of this compound in vitro.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT or other viability assay reagents

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).

    • Replace the medium in the wells with the prepared treatment solutions.

  • Incubation and Analysis:

    • Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader to determine cell viability.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates some of the key signaling pathways modulated by Withania somnifera constituents. It is plausible that this compound may also interact with these or related pathways.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD Complex TNFR1->TRADD NIK NIK TRADD->NIK TAK_TAB TAK/TAB1/2/3 Complex TRADD->TAK_TAB NFkB_path NF-κB Signaling NIK->NFkB_path MAPK_path MAPK Signaling TAK_TAB->MAPK_path Transcription TNF-α mRNA Transcription NFkB_path->Transcription MAPK_path->Transcription Inflammation Inflammation Transcription->Inflammation This compound Withania somnifera Constituents (e.g., this compound) This compound->Transcription Inhibits IL6_transcription IL-6 mRNA Transcription This compound->IL6_transcription Inhibits TGFb1_transcription TGF-β1 mRNA Transcription This compound->TGFb1_transcription Induces IL6 IL-6 IL6R IL-6R IL6->IL6R JAK_STAT JAK/STAT Signaling IL6R->JAK_STAT JAK_STAT->IL6_transcription IL6_transcription->Inflammation TGFb1 TGF-β1 TGFbR1 TGF-βR1 TGFb1->TGFbR1 SMAD SMAD Signaling TGFbR1->SMAD SMAD->TGFb1_transcription Anti_inflammation Attenuation of Inflammation TGFb1_transcription->Anti_inflammation

Caption: Potential anti-inflammatory signaling pathways modulated by Withania somnifera constituents.

Experimental Workflow

The following diagram outlines a general workflow for investigating the biological activity of this compound.

G Start Start: Hypothesis Formulation InVitro In Vitro Studies Start->InVitro DoseResponse Dose-Response & Cytotoxicity (e.g., MTT Assay) InVitro->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism InVivo In Vivo Studies Mechanism->InVivo Toxicity Acute/Sub-chronic Toxicity InVivo->Toxicity Efficacy Efficacy in Disease Model Toxicity->Efficacy PKPD Pharmacokinetics/Pharmacodynamics Efficacy->PKPD DataAnalysis Data Analysis & Interpretation PKPD->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: General experimental workflow for investigating the bioactivity of this compound.

References

Measuring Withanolide Bioavailability and Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: As of December 2025, publicly available scientific literature lacks specific data on the bioavailability and pharmacokinetics of the pyrazole alkaloid withasomnine . The vast majority of research on the absorption, distribution, metabolism, and excretion (ADME) of Withania somnifera (Ashwagandha) constituents focuses on a class of steroidal lactones known as withanolides . This document provides detailed application notes and protocols for measuring the bioavailability and pharmacokinetics of these major, pharmacologically active withanolides.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic effects are largely attributed to a group of bioactive compounds called withanolides. Understanding the bioavailability and pharmacokinetic profiles of key withanolides such as Withaferin A, Withanolide A, and Withanone is crucial for researchers, scientists, and drug development professionals. This information is vital for determining appropriate dosage, understanding potential drug interactions, and elucidating the mechanisms behind their therapeutic effects.

These application notes provide a comprehensive overview of the methodologies used to study withanolide pharmacokinetics, from in vitro permeability assays to in vivo animal and human studies.

In Vitro Permeability Assessment

In vitro permeability studies are essential for predicting the oral absorption of withanolides. Cell-based assays, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cells, are commonly employed to model the intestinal epithelium.[1][2]

Experimental Protocol: In Vitro Permeability Assay using MDCK Cells

This protocol is adapted from studies assessing the permeability of various withanolides.[1]

Objective: To determine the apparent permeability coefficient (Papp) of withanolides across an MDCK cell monolayer.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Withanolide standards (e.g., Withaferin A, Withanolide A, Withanone)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture MDCK cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².

    • Culture for 3-5 days to allow for the formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >300 Ω·cm² typically indicates a confluent monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Add Lucifer yellow to the apical side and measure its concentration in the basolateral compartment after a defined incubation period. Low permeability of Lucifer yellow confirms monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the withanolide test solution in HBSS at a final concentration of 2 µg/mL.[1]

    • Add the test solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the withanolide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the basolateral compartment.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the withanolide in the apical compartment.

Data Presentation: In Vitro Permeability of Major Withanolides
WithanolidePermeability (Peff in cm/s)InterpretationReference
Withanolide A4.05 x 10⁻⁵High Permeability[1][2]
Withanone2.06 x 10⁻⁵High Permeability[1][2]
1,2-Deoxywithastramonolide1.97 x 10⁻⁵High Permeability[1][2]
Withanolide B1.80 x 10⁻⁵High Permeability[1][2]
Withanoside IV3.19 x 10⁻⁶Low Permeability[1][2]
Withanoside V3.03 x 10⁻⁶Low Permeability[1][2]
Withaferin A3.30 x 10⁻⁷Very Low/Impermeable[1][2]

Note: Data is derived from an in vitro study using a Madin-Darby canine kidney cell culture system. The authors noted that the impermeability of Withaferin A in this system was unexpected and may require further investigation with other models like Caco-2 cells.[1][2]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture MDCK Cells Seed Seed Cells on Transwell® Culture->Seed Monolayer Form Confluent Monolayer Seed->Monolayer Integrity Test Monolayer Integrity (TEER) Monolayer->Integrity Add_Compound Add Withanolide to Apical Side Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample Basolateral Side Incubate->Sample LCMS Quantify with LC-MS/MS Sample->LCMS Calculate Calculate Papp LCMS->Calculate

In Vitro Permeability Assay Workflow.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rats, mice) and humans are the gold standard for determining the pharmacokinetic parameters of withanolides. These studies involve the administration of a known dose of a withanolide or a standardized extract and subsequent measurement of its concentration in plasma over time.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

This protocol is a generalized representation based on multiple rodent pharmacokinetic studies of withanolides.[3]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a specific withanolide after oral administration in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Withanolide standard or standardized Withania somnifera extract

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the dosing formulation of the withanolide or extract in the vehicle.

    • Administer a single oral dose (e.g., 50 mg/kg of withanolides) via oral gavage.[3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Analysis (Protein Precipitation): [4]

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (containing an internal standard) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the target withanolide in plasma. Reversed-phase chromatography with tandem mass spectrometry is commonly used.[4][5][6][7][8]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the withanolide versus time.

    • Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2: Elimination half-life.

Data Presentation: Pharmacokinetic Parameters of Withanolides in Rats
WithanolideDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Withaferin A500 (extract)124.42 ± 64.930.25 ± 0.00-[9]
Withanolide A500 (extract)7.28 ± 3.340.33 ± 0.13-[9]
12-Deoxy-withastramonolide500 (extract)57.54 ± 7.520.29 ± 0.10-[9]
Withanoside IV500 (extract)13.83 ± 3.730.75 ± 0.00-[9]
Withanone10 (pure)60.53 ± 20.33~1.0242.58 ± 73.18[10]
Withanone20 (pure)116.30 ± 16.89~1.0347.01 ± 52.05[10]
Withanone40 (pure)91.62 ± 6.20~1.0349.51 ± 22.86[10]

Note: Data is compiled from separate studies and experimental conditions may vary. The study on withanone noted poor and non-proportional systemic exposure with increasing oral doses, suggesting saturable absorption or significant first-pass metabolism.[10]

G cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis & PK Modeling Acclimatize Acclimatize Rats Fast Overnight Fasting Acclimatize->Fast Dose Oral Gavage Administration Fast->Dose Blood_Sample Serial Blood Sampling Dose->Blood_Sample Plasma_Sep Centrifuge for Plasma Blood_Sample->Plasma_Sep Protein_Precip Protein Precipitation Plasma_Sep->Protein_Precip LCMS LC-MS/MS Quantification Protein_Precip->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

In Vivo Pharmacokinetic Study Workflow.

Withanolide Metabolism

The metabolism of withanolides is not yet fully elucidated but is thought to occur primarily in the liver via cytochrome P450 (CYP) enzymes.[11] The biosynthetic pathway of withanolides in the plant originates from the sterol pathway.[12][13] Understanding the metabolic fate of withanolides is critical for predicting drug-drug interactions and identifying active metabolites.

Conceptual Metabolic Pathway

The biosynthesis of withanolides in Withania somnifera is a complex process starting from primary metabolites. While the complete catabolic pathway in humans is still under investigation, it is hypothesized that withanolides undergo hydroxylation, oxidation, and glycosylation modifications.

G cluster_biosynthesis Biosynthesis in Plant cluster_human_metabolism Hypothesized Human Metabolism (Phase I & II) Isoprenoid Isoprenoid Pathway Sterol Sterol Precursors Isoprenoid->Sterol Withanolides_raw Withanolide Scaffolds Sterol->Withanolides_raw Oral Oral Ingestion of Withanolides Withanolides_raw->Oral Consumption Absorption GI Absorption Oral->Absorption Liver First-Pass Metabolism (Liver) Absorption->Liver PhaseI Phase I: Oxidation, Hydroxylation (CYP450s) Liver->PhaseI PhaseII Phase II: Glucuronidation, Sulfation PhaseI->PhaseII Excretion Excretion (Urine/Feces) PhaseII->Excretion

Conceptual Withanolide Metabolism Pathway.

Conclusion

The study of withanolide bioavailability and pharmacokinetics is an active area of research. The protocols and data presented here provide a framework for scientists to design and execute robust experiments. While significant progress has been made in understanding the ADME properties of major withanolides, further research is needed to fully characterize their metabolic pathways, identify potential drug interactions, and investigate the pharmacokinetics of less abundant but potentially bioactive compounds like this compound. The use of validated, high-sensitivity analytical methods such as LC-MS/MS is paramount for accurate quantification in complex biological matrices.

References

Using Withasomnine as a Chemical Probe in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), a plant with a long history in Ayurvedic medicine. As a distinct chemical entity, this compound presents an opportunity for focused investigation into its biological activities and potential as a chemical probe to dissect cellular pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This document provides detailed application notes and experimental protocols for utilizing this compound in biological research, based on its putative targets and the activities of related compounds.

Physicochemical Properties of this compound

A solid understanding of the chemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂--INVALID-LINK--
Molecular Weight 184.24 g/mol --INVALID-LINK--
IUPAC Name 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole--INVALID-LINK--
Predicted LogP 2.2--INVALID-LINK--
Drug Likeness (Lipinski) Accepted[1]

Predicted Biological Targets and Quantitative Data

Experimental data on the specific inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ, Kd) of this compound are limited in publicly available literature. However, computational (in silico) studies and preliminary screenings provide valuable starting points for investigation. These studies predict that this compound may interact with enzymes involved in inflammation and neurotransmission.

Note: The following data is derived from computational docking and simulation studies and should be considered predictive. Experimental validation is required.

Target ProteinPredicted Binding Affinity (kcal/mol)Study TypePotential Biological EffectReference
Human Acetylcholinesterase (AChE)Not explicitly quantified, but noted as a "significant binder"Molecular DockingNeuroprotection, Modulation of cholinergic signaling[2]
SARS-CoV-2 Main Protease (Mpro)-8.12 (Glide Score)Molecular DockingAntiviral[3]
ATP7A-5.4Molecular DockingModulation of copper transport[2]
Cyclooxygenase-2 (COX-2)"High hit rates" for this compound-based scaffoldsInitial Biological ScreeningAnti-inflammatory[4]

Signaling Pathways and Experimental Workflows

Based on its predicted targets, this compound may modulate several key signaling pathways. The following diagrams illustrate these pathways and a general workflow for investigating the effects of this compound.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment & Viability cluster_assays Target-Specific Assays cluster_pathway Pathway Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with this compound (Dose-Response and Time-Course) prep_stock->treatment cell_culture Culture Target Cells (e.g., Macrophages, Neurons, Cancer Cell Lines) cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability cox_assay COX-2 Inhibition Assay (Measure PGE₂ production) treatment->cox_assay ache_assay AChE Inhibition Assay (Measure enzyme activity) treatment->ache_assay lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for Pathway Proteins (p-NF-κB, p-p38, Caspase-3) lysis->western

Caption: General workflow for investigating this compound's biological effects.

cox2_nfkb_pathway Potential Modulation of COX-2 and NF-κB Pathways by this compound cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates to COX2_gene COX-2 Gene NFkB_p65_p50_nuc->COX2_gene induces transcription Nucleus Nucleus COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translates to AA Arachidonic Acid COX2_protein->AA PGE2 Prostaglandin E₂ (PGE₂) AA->PGE2 converted by Inflammation Inflammatory Response PGE2->Inflammation This compound This compound (Chemical Probe) This compound->IKK Inhibits (Hypothesized) This compound->COX2_protein Inhibits (Predicted)

Caption: Predicted inhibition of the COX-2 and NF-κB signaling pathways.

ache_pathway Modulation of Cholinergic Synapse by this compound cluster_pre cluster_post ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Release Presynaptic Presynaptic Terminal SynapticCleft Synaptic Cleft AChR ACh Receptor ACh_released->AChR Binds Choline_Acetate Choline + Acetate ACh_released->Choline_Acetate Hydrolysis Signal Signal Transduction AChR->Signal Activates Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) AChE->ACh_released This compound This compound This compound->AChE Inhibits (Predicted)

Caption: Predicted inhibition of acetylcholinesterase at the cholinergic synapse.

apoptosis_pathway Overview of Intrinsic Apoptosis Pathway Modulation Stimuli Cellular Stress (e.g., from COX-2 inhibition) Bcl2 Bcl-2 (Anti-apoptotic) Stimuli->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Stimuli->Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes This compound This compound This compound->Stimuli Induces (Hypothesized)

Caption: Hypothesized induction of apoptosis via cellular stress.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Based on the molecular weight of this compound (184.24 g/mol ), calculate the mass required to make a 10 mM or 20 mM stock solution in DMSO.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[5][6]

2. Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the effect of this compound on cell viability and to establish a dose-response curve to calculate the IC₅₀ value.

  • Materials:

    • Target cell line (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma for neuroactivity studies)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[7][8]

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations should span a relevant range (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated controls and vehicle (DMSO) controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][8]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.

3. In Vitro COX-2 Inhibition Assay (Generalized Protocol)

  • Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.

  • Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • This compound

    • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

    • Microplate reader

  • Protocol (based on a typical kit):

    • Prepare the reaction buffer, heme, and other components as per the kit instructions.

    • In a 96-well plate, add reaction buffer, diluted enzyme (COX-1 or COX-2), and heme to the appropriate wells.

    • Add various concentrations of this compound to the inhibitor wells. Add vehicle (DMSO) to the 100% activity control wells. Add a known inhibitor to positive control wells.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately follow with the addition of the colorimetric substrate (e.g., TMPD).

    • Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

4. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine if this compound inhibits the activity of AChE.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

  • Materials:

    • AChE from Electrophorus electricus (electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Tris-HCl or phosphate buffer (e.g., 50 mM, pH 8.0)

    • This compound

    • Known AChE inhibitor as a positive control (e.g., Donepezil)

    • 96-well plate and microplate reader

  • Protocol:

    • Prepare working solutions of AChE, ATCI, and DTNB in the buffer.

    • In a 96-well plate, add buffer, AChE solution, and 20 µL of this compound at various concentrations to the test wells.

    • For control wells, add buffer, AChE, and the vehicle (DMSO). For blank wells, add buffer and test compound without the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding ATCI solution to all wells.

    • Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 5-10 minutes.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the log of this compound concentration to calculate the IC₅₀.

5. Western Blot Analysis of Signaling Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in targeted signaling pathways (e.g., NF-κB, MAPK, Apoptosis).

  • Materials:

    • Cells treated with this compound as described previously

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-p-p38 MAPK, anti-p38 MAPK, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.

Conclusion

This compound is a promising phytochemical for use as a chemical probe. Although experimental data on its specific targets and potency are still emerging, in silico predictions and its classification as a pyrazole alkaloid suggest its potential as an inhibitor of enzymes like COX-2 and AChE. The protocols provided here offer a robust framework for researchers to begin characterizing the biological effects of this compound, from assessing its general cytotoxicity to dissecting its impact on specific enzymatic activities and intracellular signaling pathways. Rigorous experimental design, including appropriate controls, is essential for validating its predicted activities and establishing this compound as a reliable tool for biological discovery.

References

Application of Withasomnine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine is a pyrazole alkaloid isolated from the medicinal plant Withania somnifera (Ashwagandha), which has a long history of use in traditional Ayurvedic medicine. As one of the few natural products containing a pyrazole heterocycle, this compound has garnered interest in the field of drug discovery for its potential therapeutic applications, primarily revolving around its anti-inflammatory and neuroprotective properties. These notes provide an overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its investigation in a laboratory setting.

Mechanism of Action and Therapeutic Potential

This compound's primary recognized mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. By selectively targeting COX-2 over its constitutively expressed counterpart, COX-1, this compound presents a promising profile for an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Beyond its anti-inflammatory effects, the broader therapeutic potential of Withania somnifera extracts, rich in compounds like this compound, extends to neuroprotection. While direct studies on this compound's neuroprotective mechanisms are emerging, the modulation of inflammatory pathways such as the Nuclear Factor-kappaB (NF-κB) signaling cascade by related compounds from the plant suggests a plausible role for this compound in mitigating neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases.

Data Presentation

In Vitro Activity of this compound and Analogs
CompoundTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compoundCOX-2In vitro enzyme assayData not availableNot applicable[1][2]
This compound-based scaffoldsCOX-2Initial biological screeningHigh hit rateNot applicable[2]
Celecoxib (Reference)COX-2In vitro enzyme assay0.08117.5[3]
Diclofenac (Reference)COX-1/COX-2In vitro enzyme assayCOX-1: 0.21, COX-2: 3.80.055[4]
In Silico and In Vivo Data for Withania somnifera Constituents
Compound/ExtractParameterModelResultReference
Withanolides (general)Oral LD50 (predicted)In silico (rat)<100 mg/kg for two-thirds of withanolides[5]
W. somnifera root extractOral LD50In vivo (rat)>2000 mg/kg[6]
W. somnifera fruit extract (300 mg/kg)Anti-inflammatory effect (% edema inhibition)Carrageenan-induced paw edema (rat)Comparable to Aspirin
Withaferin AOral BioavailabilityIn vivo (mouse)1.8%

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound stock solution (in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of this compound and reference inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 160 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. b. Add 10 µL of the this compound dilution or reference inhibitor to the respective wells. For control wells, add 10 µL of the vehicle (DMSO in assay buffer). c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells. e. Immediately add 20 µL of the colorimetric/fluorometric probe.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Activation Reporter Assay

This protocol utilizes a luciferase reporter gene assay to assess the effect of this compound on NF-κB activation in a cell-based model.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound stock solution (in DMSO)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well cell culture plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Cell Treatment: a. Replace the medium with serum-free DMEM. b. Treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: a. Wash the cells with PBS. b. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: a. Add 100 µL of Luciferase Assay Reagent to each well. b. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.

Neuroprotection Assay in SH-SY5Y Cells

This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • 6-hydroxydopamine (6-OHDA) or H2O2 (as neurotoxins)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 24 hours. b. Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H2O2) for another 24 hours. Include untreated and toxin-only controls.

  • Cell Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol assesses the anti-inflammatory effect of this compound in a rat model of acute inflammation.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: a. Divide the rats into groups (n=6 per group): Vehicle control, this compound (various doses), and Reference drug. b. Administer this compound or the reference drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. b. Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V is the mean increase in paw volume.

Mandatory Visualizations

G cluster_drug_discovery Drug Discovery and Development Workflow Target_ID Target Identification (e.g., COX-2, NF-κB) Hit_Gen Hit Generation (e.g., this compound) Target_ID->Hit_Gen Screening Lead_Opt Lead Optimization (Analog Synthesis) Hit_Gen->Lead_Opt SAR Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical G cluster_workflow In Vitro COX Inhibition Assay Workflow Reagent_Prep Prepare Reagents (Enzyme, Substrate, this compound) Incubation Incubate Enzyme with this compound Reagent_Prep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Detection Measure Product Formation Reaction->Detection Analysis Calculate IC50 Detection->Analysis G cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Translocation->Transcription This compound This compound (Proposed Inhibition) This compound->IkB G cluster_cox_pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX_Enzyme COX-1 / COX-2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain) PGH2->Prostanoids This compound This compound (COX-2 Inhibition) This compound->COX_Enzyme Selectively inhibits COX-2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Withasomnine Extraction from Withania somnifera

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Withasomnine extraction from Withania somnifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which part of the Withania somnifera plant is it typically extracted?

A1: this compound is a pyrazole alkaloid, one of the bioactive compounds found in Withania somnifera (Ashwagandha). It is primarily extracted from the roots of the plant, which are known to contain a variety of alkaloids and steroidal lactones.[1][2]

Q2: Which solvents are most effective for extracting this compound and other alkaloids from Withania somnifera?

A2: The choice of solvent significantly impacts the extraction yield of alkaloids. Methanol has been shown to be effective for the extraction of alkaloids from Withania somnifera roots.[2][3] A mixture of methanol, chloroform, and water has also been noted as a potent solvent system for extracting a broad range of phytochemicals, including alkaloids.[1] For initial defatting to remove non-polar impurities, n-hexane is commonly used.[2]

Q3: What are the common methods for this compound extraction, and how do they compare?

A3: Common extraction methods include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5] Modern techniques like UAE and MAE are generally more efficient, requiring shorter extraction times and potentially yielding higher recoveries of bioactive compounds compared to conventional methods.[4][5]

Q4: How can I purify the crude extract to isolate this compound?

A4: Following initial extraction, purification is typically achieved through chromatographic techniques. Column chromatography using silica gel as the stationary phase is a common method for separating the alkaloid fraction.[2] Further purification can be performed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate and quantify this compound.[2][3]

Q5: What are the key factors that can lead to low yields of this compound?

A5: Several factors can contribute to low yields, including:

  • Improper solvent selection: Using a solvent with low affinity for alkaloids will result in poor extraction.

  • Inadequate extraction time or temperature: Each extraction method has an optimal time and temperature that needs to be adhered to for maximum yield.

  • Poor quality of plant material: The concentration of alkaloids can vary depending on the age, geographical source, and storage conditions of the plant material.

  • Degradation of the compound: Exposure to excessive heat, light, or extreme pH levels during the extraction and purification process can lead to the degradation of this compound.

  • Insufficient particle size reduction: Finely powdered plant material offers a larger surface area for solvent penetration, leading to more efficient extraction.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Total Alkaloid Yield 1. Inefficient Extraction Method: The chosen method may not be optimal for alkaloid extraction. 2. Inappropriate Solvent: The solvent may not be effectively solubilizing the alkaloids. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. 4. Poor Plant Material Quality: Low alkaloid content in the source material.1. Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[4][5] 2. Use polar solvents like methanol or a combination of methanol, chloroform, and water.[1][2] 3. Optimize parameters based on literature recommendations for your chosen method. For instance, reflux extraction may require several hours, while UAE can be effective in minutes.[4][6] 4. Ensure the use of high-quality, dried, and finely powdered Withania somnifera roots from a reputable source.
Crude Extract Contains High Levels of Impurities (e.g., fats, pigments) 1. Co-extraction of Non-polar Compounds: Solvents may extract fats, oils, and chlorophyll along with alkaloids.1. Perform a preliminary defatting step by pre-extracting the powdered root material with a non-polar solvent like n-hexane before the main alkaloid extraction.[2]
Poor Separation During Column Chromatography 1. Improper Column Packing: Air bubbles or channeling in the column. 2. Incorrect Mobile Phase: The solvent system does not provide adequate separation. 3. Column Overloading: Too much crude extract applied to the column.1. Ensure the silica gel is packed uniformly as a slurry. 2. Develop an optimal mobile phase using Thin Layer Chromatography (TLC) before running the column. A common system for alkaloids involves a gradient of chloroform and methanol. 3. Load an appropriate amount of the extract, typically 1-2% of the weight of the stationary phase.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Different batches of roots may have varying alkaloid content. 2. Inconsistent Extraction Conditions: Minor deviations in parameters can lead to different yields.1. Source standardized plant material if possible. 2. Maintain strict control over all extraction parameters, including solvent volume, temperature, and time.

Data Presentation

While specific comparative data on this compound yield is limited in the reviewed literature, the following table summarizes the total alkaloid content from Withania somnifera roots using different extraction methods. This can serve as a proxy for understanding the efficiency of these methods for this compound extraction.

Extraction MethodSolventTotal Alkaloid Content (% w/w)Reference
MacerationMethanol (acidified with oxalic acid)Higher relative amount of polar alkaloids compared to Tinospora cordifolia[7]
Not SpecifiedNot Specified0.13 - 0.31% in Indian roots[8]

Note: The data presented is for total alkaloid content and not specifically for this compound. The yield of individual alkaloids can vary.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Withania somnifera Roots

This protocol outlines a general procedure for the extraction of total alkaloids, which will include this compound.

1. Preparation of Plant Material:

  • Obtain dried roots of Withania somnifera.
  • Grind the roots into a fine powder using a mechanical grinder.
  • Sieve the powder to ensure a uniform particle size.

2. Defatting (Optional but Recommended):

  • Place the powdered root material in a Soxhlet apparatus or a flask for maceration.
  • Add n-hexane to cover the powder.
  • Extract for 4-6 hours in the Soxhlet extractor or macerate for 24 hours with occasional shaking.
  • Discard the n-hexane extract (which contains fats and other non-polar compounds).
  • Air-dry the defatted plant material to remove any residual n-hexane.

3. Alkaloid Extraction (Maceration):

  • Place the defatted powder (e.g., 100 g) in a large conical flask.
  • Add 85% methanol (e.g., 500 mL) to the flask.[2]
  • Seal the flask and keep it at room temperature for 48-72 hours with periodic shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.

4. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude extract in 5% hydrochloric acid.
  • Filter the solution to remove any undissolved material.
  • Wash the acidic solution with chloroform in a separating funnel to remove neutral and weakly basic compounds.
  • Make the acidic solution alkaline (pH 9-10) by adding a suitable base (e.g., ammonium hydroxide).
  • Extract the liberated alkaloids with chloroform or a chloroform-methanol mixture.
  • Collect the organic layer and wash it with distilled water.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent to obtain the enriched alkaloid fraction.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids

This protocol provides a more rapid extraction method.

1. Preparation:

  • Follow steps 1 and 2 from Protocol 1.

2. Extraction:

  • Place a known amount of the defatted powder (e.g., 10 g) in a beaker.
  • Add a suitable solvent, such as methanol (e.g., 100 mL).
  • Place the beaker in an ultrasonic bath.
  • Sonicate for 20-30 minutes at a controlled temperature (e.g., 25°C).[6]
  • Filter the extract and concentrate it as described in Protocol 1.

Visualizations

Withasomnine_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification Start Dried Withania somnifera Roots Grinding Grinding to Fine Powder Start->Grinding Defatting Defatting with n-Hexane (Optional) Grinding->Defatting Extraction Extraction with Methanol (e.g., Maceration or UAE) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification Crude Alkaloid Extract Concentration->Purification ColumnChromatography Column Chromatography (Silica Gel) Purification->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis TLC/HPLC Analysis for this compound FractionCollection->Analysis Troubleshooting_Low_Yield Start Low this compound Yield CheckPlantMaterial Verify Quality of Plant Material (Source, Dryness, Particle Size) Start->CheckPlantMaterial CheckSolvent Review Extraction Solvent (Polarity, Purity) Start->CheckSolvent CheckMethod Evaluate Extraction Method & Parameters (Time, Temperature, Solid:Solvent Ratio) Start->CheckMethod CheckPurification Assess Purification Steps (Column Packing, Mobile Phase) Start->CheckPurification SolutionMaterial Use High-Quality, Finely Ground Material CheckPlantMaterial->SolutionMaterial SolutionSolvent Use Polar Solvents (e.g., Methanol) CheckSolvent->SolutionSolvent SolutionMethod Optimize Parameters or Switch to UAE/MAE CheckMethod->SolutionMethod SolutionPurification Optimize Chromatography Conditions CheckPurification->SolutionPurification

References

Stability of Withasomnine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of withasomnine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a pyrazole alkaloid, can be influenced by several factors including temperature, pH, light exposure, and the presence of oxidizing agents. While specific data for this compound is limited, the general chemical properties of pyrazole derivatives suggest a degree of stability. However, consideration of these factors is crucial for maintaining the integrity of the compound during storage and experimentation.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage at -20°C is recommended for long-term preservation.

Q3: How should I store solutions of this compound?

A3: this compound solutions should be prepared fresh whenever possible. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare aliquots in a suitable dry, aprotic solvent and store them at -20°C or below to minimize degradation. The stability of this compound in solution is dependent on the solvent, pH, and temperature.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: The stability of alkaloids is often pH-dependent.[2] this compound, being an alkaloid, may be more stable in neutral or slightly acidic conditions. Strong acidic or alkaline conditions could potentially lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of this compound solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.

Q6: Is this compound prone to oxidation?

A6: The pyrazole ring itself is generally considered to be relatively stable towards oxidation.[3] However, the overall molecule, which includes a pyrrolidine ring, could be susceptible to oxidation under certain conditions, such as in the presence of strong oxidizing agents or prolonged exposure to air. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results in biological assays. Degradation of this compound in stock solutions or during the experiment.1. Prepare fresh stock solutions of this compound before each experiment. 2. Confirm the concentration and purity of the stock solution using a validated analytical method like HPLC-UV. 3. Minimize the exposure of the compound and its solutions to light and elevated temperatures during the experiment. 4. Evaluate the stability of this compound under your specific experimental conditions (e.g., in your assay buffer at the incubation temperature).
Change in the physical appearance of solid this compound (e.g., color change). Degradation due to improper storage (exposure to light, moisture, or heat).1. Discard the discolored compound as its purity is compromised. 2. Review your storage procedures and ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Presence of degradation products.1. If the unexpected peaks are small, it might indicate minor degradation. Consider if this is acceptable for your application. 2. If the degradation is significant, prepare fresh solutions and re-analyze. 3. Conduct a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Summary of Potential Degradation under Different Conditions

The following table summarizes the expected stability of this compound based on the general behavior of pyrazole alkaloids. Note: This information is inferred and should be confirmed by experimental data.

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 N HCl) Moderate to LowAcid-catalyzed hydrolysis or rearrangement products.
Alkaline (e.g., 0.1 N NaOH) Moderate to LowBase-catalyzed hydrolysis or rearrangement products.
Oxidative (e.g., 3% H₂O₂) ModerateOxidized derivatives of the pyrrolidine or pyrazole ring.
Thermal (e.g., 60°C) Moderate to High (solid) Moderate (solution)Thermally induced decomposition products.
Photolytic (UV/Vis light) Moderate to LowPhotodegradation products.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent and temperature.

1. Materials:

  • This compound
  • HPLC-grade solvent of choice (e.g., methanol, DMSO)
  • Calibrated analytical balance
  • Volumetric flasks
  • Amber HPLC vials
  • HPLC system with UV detector

2. Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of this compound.
  • Divide the remaining stock solution into several amber vials and store them under the desired storage condition (e.g., 4°C, room temperature, 40°C).
  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage.
  • Allow the solution to come to room temperature.
  • Dilute an aliquot to the same concentration as the t=0 sample and analyze by HPLC.
  • Compare the peak area of this compound at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
  • Monitor for the appearance of any new peaks, which would indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products. This is essential for developing a stability-indicating analytical method.

1. Materials:

  • This compound
  • HPLC-grade methanol or acetonitrile
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 N NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. At each time point, take an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol and keep at room temperature. Analyze at various time points.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for a specified period. At the end of the period, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Thermal Degradation (Solution): Prepare a solution of this compound and heat it at 60°C. Analyze at various time points.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or simulated sunlight in a photostability chamber. Analyze at various time points. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • For each condition, analyze the samples by a suitable HPLC method (e.g., reversed-phase with a C18 column).
  • The use of a PDA detector will help in assessing peak purity and detecting the formation of degradation products with different UV spectra.
  • LC-MS analysis is highly recommended for the identification of the molecular weights of any degradation products, which aids in structure elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal (60°C, Solid & Solution) prep->therm Expose to Stress photo Photolytic (UV/Vis Light) prep->photo Expose to Stress hplc HPLC-PDA/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation: - % Degradation - Peak Purity - Degradant Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_compound cluster_outcomes Potential Outcomes of Instability temp Temperature This compound This compound Integrity temp->this compound ph pH ph->this compound light Light light->this compound oxygen Oxygen oxygen->this compound degradation Chemical Degradation This compound->degradation loss Loss of Potency degradation->loss inconsistent Inconsistent Results degradation->inconsistent

Caption: Factors influencing the stability of this compound and potential consequences.

References

Preventing degradation of Withasomnine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Withasomnine during analytical procedures. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a pyrazole alkaloid found in Withania somnifera (Ashwagandha).[1][2][3] Like many natural compounds, its chemical structure can be susceptible to degradation under various environmental conditions, leading to inaccurate quantification and characterization in analytical studies. Understanding and controlling its stability is crucial for reliable research and development.

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented in scientific literature, based on its chemical structure as a pyrazole alkaloid and general knowledge of natural product stability, the primary factors of concern are:

  • pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions.[4][5][6]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.[4][7]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[4]

Q3: What are the recommended storage conditions for this compound standards and samples?

To ensure the long-term stability of this compound, it is recommended to store solid, pure compounds in a cool, dark, and dry place.[4] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.[4] Aliquoting stock solutions into single-use vials can help avoid repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?

Yes, the appearance of new, unexpected peaks, often with altered retention times, can be an indication of this compound degradation. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and compare the resulting chromatogram with that of your analytical sample.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Symptom Possible Cause Recommended Solution
Decreasing peak area of this compound over a sequence of injections. Sample degradation in the autosampler.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Prepare fresh sample solutions more frequently. 3. Ensure the sample solvent is neutral and free of contaminants.
Appearance of new peaks or shoulders on the this compound peak. On-column degradation or co-elution with a degradation product.1. Modify the mobile phase pH to improve the stability of this compound on the column. 2. Adjust the gradient or mobile phase composition to improve the resolution between this compound and its degradation products.[8] 3. Use a high-purity column and ensure proper column equilibration.[9]
Inconsistent quantification results between different sample preparations. Degradation during sample extraction or preparation.1. Protect samples from light during extraction and processing by using amber glassware or covering with aluminum foil. 2. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a controlled temperature. 3. Ensure complete removal of extraction solvents, as residuals may promote degradation.
Baseline drift or noise in the chromatogram. Contaminated mobile phase or detector issues.1. Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[9][10] 2. Flush the HPLC system and column to remove any contaminants. 3. Check the detector lamp and ensure the system is properly equilibrated.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation profile and to develop a stability-indicating analytical method.[11][12][13][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, cool to room temperature, and neutralize with an equal volume and concentration of NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize with an equal volume and concentration of HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Monitor at various time points.[4][14]

  • Thermal Degradation: Place a sample of solid this compound and a separate sample of the stock solution in an oven at 70°C for 48 hours. At various time points, withdraw samples for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with an untreated control, using a suitable HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point for the development of an HPLC method capable of separating this compound from its potential degradation products.[8][16][17]

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength UV detector at the lambda max of this compound (to be determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

G cluster_0 Sample Preparation cluster_1 Potential Degradation Points cluster_2 HPLC Analysis Extraction Extraction Filtration Filtration Extraction->Filtration Light Light Extraction->Light Evaporation Evaporation Filtration->Evaporation Oxygen Oxygen/Oxidants Filtration->Oxygen Reconstitution Reconstitution Evaporation->Reconstitution Heat Heat Evaporation->Heat pH_extremes Extreme pH Reconstitution->pH_extremes Injection Injection Reconstitution->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for this compound analysis.

G cluster_0 Troubleshooting Pathway cluster_1 Sample Stability Checks cluster_2 Preparation Review cluster_3 Method Evaluation cluster_4 Instrument Checks start Inconsistent Analytical Results c1 Check Sample Stability start->c1 c2 Review Sample Preparation start->c2 c3 Evaluate HPLC Method start->c3 c4 Verify Instrument Performance start->c4 s1 Analyze fresh vs. aged samples c1->s1 s2 Check storage conditions c1->s2 p1 Light exposure? c2->p1 p2 High temperature? c2->p2 p3 Solvent purity? c2->p3 m1 Peak shape issues? c3->m1 m2 Retention time shifts? c3->m2 i1 Pressure fluctuations? c4->i1 i2 Baseline noise? c4->i2

Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimizing HPLC Parameters for Withasomnine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of withasomnine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC method development for this compound?

A good starting point for this compound separation is to use a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is the most commonly used stationary phase for withanolides and related compounds.[1][2] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate) with a gradient elution.[2][3][4][5] Detection is commonly performed using a UV detector at a wavelength of approximately 230 nm.[2][6]

Q2: What are the major challenges in separating this compound and other withanolides?

The primary challenge in the HPLC separation of withanolides, including this compound, is their structural similarity. Many withanolides are isomers, which makes them difficult to separate and can lead to co-elution.[2][3][4][5] Achieving baseline resolution between these closely related compounds requires careful optimization of chromatographic conditions.

Q3: How does mobile phase pH affect the separation of this compound?

The pH of the mobile phase can significantly influence the retention and peak shape of this compound, which is a pyrazole alkaloid.[7] Adjusting the pH can alter the ionization state of the analyte, thereby affecting its interaction with the stationary phase.[8][9] For basic compounds like this compound, operating at a slightly acidic to neutral pH can often improve peak symmetry and resolution.[3][4][5]

Q4: Which organic solvent is better for this compound separation: acetonitrile or methanol?

Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. The choice between them can affect the selectivity of the separation. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity for closely eluting compounds. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.

Q5: How can I improve the resolution of closely eluting peaks?

To improve the resolution between this compound and other closely related compounds, you can try the following strategies:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.

  • Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Adjust the mobile phase pH: This can change the retention characteristics of the analytes.[8][9]

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide better resolution.[10][11][12][13]

  • Lower the flow rate: This can increase the efficiency of the separation, leading to sharper peaks and better resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Incompatible sample solvent with the mobile phase. - Column overload.- Use a mobile phase with a slightly acidic pH to suppress silanol interactions. - Dissolve the sample in the initial mobile phase. - Reduce the injection volume or dilute the sample.
Poor Resolution/Co-elution of Peaks - Sub-optimal mobile phase composition. - Inappropriate column chemistry. - Isomeric nature of withanolides.[2][3][4][5]- Optimize the gradient profile (make it shallower). - Try a different organic modifier (methanol vs. acetonitrile). - Use a longer column or a column with a smaller particle size for higher efficiency. - Consider a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.[10][11]
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Column degradation.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a guard column and flush the analytical column regularly.
Low Signal Intensity - Sub-optimal detection wavelength. - Sample degradation. - Low sample concentration.- Determine the optimal UV absorbance wavelength for this compound (typically around 230 nm).[2][6] - Prepare fresh samples and protect them from light and high temperatures. - Concentrate the sample or increase the injection volume (while monitoring for overload).
High Backpressure - Blockage in the system (e.g., frits, tubing). - Column contamination. - Precipitation of buffer in the mobile phase.- Filter all samples and mobile phases before use. - Back-flush the column with a strong solvent. - Ensure the buffer is soluble in the entire mobile phase composition range.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound Separation

This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2][3][4][5]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)[3][4][5]
Mobile Phase B Acetonitrile or Methanol[2][3][4][5]
Gradient Elution 0-10 min: 30-50% B 10-25 min: 50-70% B 25-30 min: 70-30% B 30-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min[2][6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm[2][6]

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standard solutions.

3. Sample Preparation (from plant material):

  • Dry the plant material (e.g., roots) at 40-50 °C and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered sample.

  • Extract with 50 mL of methanol using sonication for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction twice with 25 mL of methanol each time.

  • Pool the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Data Presentation

Table 1: Summary of Recommended HPLC Parameters from Literature
ParameterMethod 1Method 2Method 3
Column Lichrocart Purospher STAR RP-18e (250 x 4.5 mm, 5 µm)[3][4][5]Gemini, Phenomenex C18 (250 x 4.6 mm, 5 µ)[2]Synergi MAX-RP 80 Å (150 x 4.6 mm, 4 µm)[6]
Mobile Phase Methanol: 0.01 M Ammonium Acetate buffer (pH 5) (60:40, v/v)[3][4][5]Acetonitrile and 10 mM Ammonium Acetate (gradient)[2]Water and Methanol:Reagent Alcohol (1:1) (gradient)[6]
Flow Rate 1.0 mL/min1.0 mL/min[2]1.0 mL/min[6]
Temperature Not Specified40 °C[2]50 °C[6]
Detection Not Specified230 nm[2]230 nm[6]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Extraction, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Degassing, Mixing) MobilePhasePrep->Injection Column HPLC Column (Separation) Injection->Column Mobile Phase Flow Detector Detector (UV/Vis) Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Report Report Generation PeakIntegration->Report

Caption: A generalized workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Yes Resolution Poor Resolution? Start->Resolution No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No CheckMobilePhase Check Mobile Phase Prep Tailing->CheckMobilePhase Adjust pH/Solvent Fronting->Start Dilute Sample OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes Retention Inconsistent Retention? Resolution->Retention No ChangeColumn Change Column/Mobile Phase OptimizeGradient->ChangeColumn If still poor ChangeColumn->Start Re-evaluate CheckTemp Check Temperature Retention->CheckTemp Yes CheckTemp->CheckMobilePhase If temp is stable CheckMobilePhase->Start

Caption: A decision tree for troubleshooting common HPLC issues.

References

Troubleshooting unexpected results in Withasomnine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during Withasomnine assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a pyrazole alkaloid found in the medicinal plant Withania somnifera (Ashwagandha).[1][2][3][4] Accurate quantification of this compound, alongside other bioactive compounds like withanolides, is crucial for the quality control and standardization of herbal extracts and formulations, ensuring their consistency, efficacy, and safety.[5][6]

Q2: What are the common analytical methods used for this compound analysis?

The most common methods for the analysis of this compound and other constituents of Withania somnifera are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][7][8][9] These techniques allow for the separation, identification, and quantification of various phytochemicals in complex plant extracts.[7][9]

Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of a this compound-containing extract. What are the possible causes and solutions?

Poor peak shape is a common issue in HPLC. The primary causes include a mismatch between the sample solvent and the mobile phase, column overload, or secondary interactions with the stationary phase.[8]

Troubleshooting Poor Peak Shape:

Possible CauseRecommended Solution
Sample solvent and mobile phase incompatibilityDissolve samples in a solvent with a similar or weaker elution strength than the initial mobile phase.[8]
Column overloadReduce the injection volume or dilute the sample concentration.[8]
Secondary interactions (e.g., silanol interactions)Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak symmetry.[8]
Column degradationUse a guard column to protect the analytical column and flush the column regularly. If the problem persists, the column may need to be replaced.[8]

Q4: My retention times for this compound are inconsistent between runs. How can I troubleshoot this?

Inconsistent retention times are typically caused by changes in the mobile phase composition, fluctuations in column temperature, or column degradation.[8]

Troubleshooting Inconsistent Retention Times:

Possible CauseRecommended Solution
Changes in mobile phase compositionPrepare fresh mobile phase for each run and ensure it is thoroughly degassed and mixed.[8]
Column temperature fluctuationsUse a column oven to maintain a stable and consistent temperature throughout the analysis.[8]
Column degradation or contaminationRegularly flush the column with a strong solvent. If the issue persists, consider replacing the column.[8]
Pump or system leaksCheck for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to retention time shifts.

Q5: I am experiencing low signal intensity and poor sensitivity in my HPLC-MS/MS analysis of this compound. What should I check?

Low signal intensity in HPLC-MS/MS can stem from several factors, including suboptimal mass spectrometry source parameters, inefficient ionization, in-source fragmentation, or poor sample recovery during extraction.[8][9]

Troubleshooting Low Signal Intensity/Poor Sensitivity:

Possible CauseRecommended Solution
Suboptimal MS source parametersSystematically optimize source parameters such as temperature, gas flows (nebulizer, auxiliary), and capillary voltage.[8]
Inefficient ionizationEvaluate different mobile phase additives (e.g., ammonium formate or acetate) to enhance the formation of desired adducts.[8][9]
In-source fragmentationFor glycosylated compounds that may be present in the extract, reducing the desolvation temperature can minimize fragmentation within the ion source.[9]
Poor sample recoveryValidate and optimize your sample extraction procedure to ensure efficient recovery of this compound from the matrix.

Q6: I am working with a crude Withania somnifera extract and suspect matrix effects are interfering with my assay. How can I mitigate this?

Matrix effects are a common challenge when analyzing complex samples like plant extracts. These effects can lead to ion suppression or enhancement in mass spectrometry, or interference in other assay formats.

Strategies to Mitigate Matrix Effects:

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components.[8]

  • Dilution: Diluting the sample can often reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.

Q7: I am developing a cell-based assay to screen for the biological activity of this compound. What are some potential artifacts I should be aware of?

In cell-based assays, it is crucial to be aware of potential artifacts that can lead to false-positive or false-negative results. These can be caused by the compound itself or other components in the extract.[10][11]

Common Artifacts in Cell-Based Assays:

Artifact TypeDescriptionMitigation Strategy
Autofluorescence The compound or other components in the extract may fluoresce at the same wavelength as the assay's reporter, leading to false-positive signals in fluorescence-based assays.[12]Run a parallel assay without cells but with the compound to measure its intrinsic fluorescence. Use fluorescent probes with different excitation/emission spectra.[12]
Cytotoxicity At certain concentrations, this compound or other compounds in the extract may be toxic to the cells, leading to non-specific effects that can be misinterpreted as specific biological activity.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration range of your sample.
Precipitation This compound may have limited solubility in aqueous assay buffers, leading to precipitation.[13][14] This can interfere with optical measurements and reduce the effective concentration of the compound.Determine the kinetic solubility of this compound in your assay buffer.[13][14][15] Use a suitable co-solvent like DMSO at a final concentration that is non-toxic to the cells.[16]
Interference with Assay Reagents Components in the extract may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase, beta-galactosidase) or other assay components.Run counter-screens to test for direct effects on the reporter system in the absence of the primary biological target.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound in Withania somnifera extracts. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh 1 gram of dried, powdered plant material.
  • Extract with 50 mL of methanol using sonication for 30 minutes.[5]
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction twice with 25 mL of methanol each time.
  • Pool the filtrates and evaporate to dryness under reduced pressure.
  • Reconstitute the residue in a known volume (e.g., 5 mL) of methanol.[5]
  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[5]

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in methanol.
  • Perform serial dilutions of the stock solution with methanol to create a series of working standard solutions (e.g., 10-200 µg/mL) for the calibration curve.

3. Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent[5]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient Elution 0-10 min: 30-50% A10-25 min: 50-70% A25-30 min: 70-30% A[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 20 µL[5]
Detection Wavelength 227 nm[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_issues Common HPLC Issues start_node Start: Unexpected HPLC Result issue_node issue_node start_node->issue_node Identify Issue Poor Peak Shape Poor Peak Shape start_node->Poor Peak Shape Inconsistent Retention Times Inconsistent Retention Times start_node->Inconsistent Retention Times Low Signal Intensity Low Signal Intensity start_node->Low Signal Intensity cause_node cause_node issue_node->cause_node Investigate Cause solution_node solution_node cause_node->solution_node Implement Solution end_node End: Problem Resolved solution_node->end_node Verify Fix Solvent Mismatch? Solvent Mismatch? Poor Peak Shape->Solvent Mismatch? Check Temp Fluctuation? Temp Fluctuation? Inconsistent Retention Times->Temp Fluctuation? Check Suboptimal MS Source? Suboptimal MS Source? Low Signal Intensity->Suboptimal MS Source? Check Adjust Sample Solvent Adjust Sample Solvent Solvent Mismatch?->Adjust Sample Solvent Yes Adjust Sample Solvent->end_node Use Column Oven Use Column Oven Temp Fluctuation?->Use Column Oven Yes Use Column Oven->end_node Optimize Source Parameters Optimize Source Parameters Suboptimal MS Source?->Optimize Source Parameters Yes Optimize Source Parameters->end_node

Caption: Troubleshooting workflow for common HPLC issues.

Cell_Assay_Artifact_Decision_Tree start_node Start: Unexpected Cell Assay Result decision_node decision_node start_node->decision_node Is the signal unexpectedly high? action_node action_node decision_node->action_node Yes decision_node3 Is cell viability reduced? decision_node->decision_node3 No decision_node2 Does the compound fluoresce? action_node->decision_node2 Check for Autofluorescence conclusion_node Result is likely an artifact. Subtract background fluorescence. decision_node2->conclusion_node Yes action_node3 Investigate other interferences (e.g., reporter enzyme inhibition) decision_node2->action_node3 No action_node2 Perform cytotoxicity assay decision_node3->action_node2 Yes decision_node3->action_node3 No conclusion_node2 Observed effect may be due to toxicity. Test at non-toxic concentrations. action_node2->conclusion_node2

Caption: Decision tree for identifying cell-based assay artifacts.

References

Technical Support Center: Minimizing Off-Target Effects of Withasomnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Withasomnine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known or predicted targets?

A1: this compound is a pyrazole alkaloid naturally occurring in Withania somnifera (Ashwagandha).[1][2] Currently, its target profile is not extensively validated through experimental studies. However, computational and in-silico studies have predicted its potential to interact with several proteins. These predictions, which require experimental validation, can help guide initial investigations into its mechanism of action and potential off-targets.

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than the intended therapeutic target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.[3] They can also cause cellular toxicity and are a major reason for the failure of drug candidates in clinical trials. Given that the experimental binding profile of this compound is not well-documented, a rigorous assessment of off-target effects is critical for any research involving this compound.

Q3: How can I proactively minimize off-target effects in my experimental design with this compound?

A3: A multi-faceted approach is recommended:

  • Dose-Response Experiments: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired phenotype. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Use of Control Compounds: The ideal negative control is a structurally similar but inactive analog of your compound. As no such analog for this compound is commercially available, consider using other compounds from Withania somnifera that do not produce the same phenotype in your assay as a comparator, though this is an imperfect substitute.

  • Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out the putative target of this compound. If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.

  • Orthogonal Approaches: Use multiple methods to validate findings. For example, if this compound inhibits a particular pathway, confirm this using a different known inhibitor of that pathway or by using siRNA/shRNA to silence a key protein in the pathway.

Q4: What are the first steps if I suspect my results with this compound are due to off-target effects?

A4: If you suspect off-target effects, the first step is to systematically validate your observations.

  • Confirm the Phenotype: Ensure the phenotype is robust and reproducible.

  • Lower the Concentration: Test if the phenotype disappears at lower concentrations of this compound while the on-target effect (if known) remains.

  • Use a Rescue Experiment: If this compound is inhibiting a target, see if you can "rescue" the phenotype by overexpressing the wild-type target protein.

  • Employ Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in your experimental system.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Troubleshooting Steps
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary.1. Confirm target expression levels in all cell lines via Western Blot or qPCR.2. If an off-target is suspected, check its expression level as well.
Observed phenotype does not match known function of the intended target. 1. Inhibition of an unknown off-target.2. The compound paradoxically activates a signaling pathway.1. Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays to identify binding partners.2. Conduct broader pathway analysis (e.g., phospho-proteomics) to understand the signaling impact.
High cellular toxicity at concentrations needed for the desired effect. Off-target binding may be disrupting essential cellular pathways.1. Perform a comprehensive cell health panel (e.g., apoptosis, necrosis, cell cycle assays).2. Attempt to identify the off-target responsible through unbiased screening methods.
Effect is lost when moving from in-vitro to in-vivo models. 1. Poor pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.2. The off-target responsible for the in-vitro effect is not relevant or expressed in the in-vivo model.1. Conduct PK/PD studies to ensure adequate exposure in the target tissue.2. Validate the expression of the putative on-target and any identified off-targets in the in-vivo model.

Predicted and Studied Interactions of this compound

The following table summarizes the computationally predicted or preliminarily studied biological targets of this compound. It is critical to note that these are largely based on in-silico models and require experimental validation.

Predicted Target Study Type Predicted Binding Affinity / Key Finding Reference
SARS-CoV-2 Main Protease (Mpro) Molecular Docking & MD SimulationThis compound was one of 40 compounds from Withania somnifera evaluated. While other compounds showed stronger binding, it was part of the initial screening library.[1]
Cyclooxygenase-2 (COX-2) Biological Screening of ScaffoldsScaffolds based on the this compound structure showed high hit rates in an initial biological screen against COX-2.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its putative target in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Protocol 2: CRISPR/Cas9-Mediated Target Validation

Objective: To determine if the biological effect of this compound is dependent on its putative target protein.

Methodology:

  • gRNA Design and Cloning: Design and clone 2-3 different guide RNAs (gRNAs) targeting the gene of your putative target into a Cas9 expression vector. Include a non-targeting gRNA as a control.

  • Transfection and Cell Line Generation: Transfect your cell line with the Cas9/gRNA constructs. Select for transfected cells and isolate single-cell clones to generate stable knockout cell lines.

  • Validation of Knockout: Confirm the knockout of the target protein in your clonal cell lines using Western Blot and Sanger sequencing of the genomic DNA at the target locus.

  • Phenotypic Assay: Treat the validated knockout cell lines and the non-targeting control cell line with this compound at the effective concentration.

  • Data Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells. If the phenotype is abolished or significantly reduced in the knockout cells, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.

Visualizations

Experimental Workflow for Off-Target Validation

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Direct Target Engagement cluster_3 Genetic Validation cluster_4 Conclusion observe Observe Phenotype with this compound dose Dose-Response Curve (Lowest Effective Conc.) observe->dose control Use Negative Control (e.g., inactive analog) dose->control cetsa Cellular Thermal Shift Assay (CETSA) control->cetsa crispr CRISPR/Cas9 Target Knockout cetsa->crispr on_target Phenotype is On-Target cetsa->on_target Target engagement confirmed off_target Phenotype is Off-Target cetsa->off_target No engagement sirna siRNA/shRNA Target Knockdown crispr->sirna sirna->on_target Phenotype lost sirna->off_target Phenotype persists

Caption: A logical workflow for systematically validating the on-target and off-target effects of this compound.

Signaling Pathway Logic for Target Validation

G cluster_0 On-Target Hypothesis cluster_1 Off-Target Possibility This compound This compound target_on Putative Target This compound->target_on target_off Off-Target(s) This compound->target_off pathway_on Signaling Pathway A target_on->pathway_on validation Genetic Validation (e.g., CRISPR KO of Putative Target) target_on->validation Test hypothesis phenotype_on Observed Phenotype pathway_on->phenotype_on pathway_off Signaling Pathway B target_off->pathway_off phenotype_off Observed Phenotype pathway_off->phenotype_off validation->phenotype_on If phenotype is lost, hypothesis is supported validation->target_off If phenotype persists, investigate off-targets

Caption: Diagram illustrating the logic of using genetic methods to discern on-target from off-target effects.

References

Technical Support Center: Enhancing the Purity of Isolated Withasomnine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of withasomnine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude extract of this compound?

A1: Crude extracts of Withania somnifera, from which this compound is isolated, are complex mixtures. Common impurities include other alkaloids, withanolides (steroidal lactones), phenolics, flavonoids, fatty acids (like oleic, linoleic, and linolenic acid), and phytosterols.[1] The type and amount of these impurities can vary based on the plant part used (roots, leaves), geographical source, and the initial extraction solvent.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is generally most effective. This typically involves:

  • Column Chromatography: Often using silica gel as the stationary phase for initial fractionation of the crude extract.[1]

  • Preparative Thin-Layer Chromatography (pTLC): Useful for further separation of the fractions obtained from column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative and semi-preparative HPLC, which are crucial for the final polishing steps to achieve high purity.[2]

Q3: How can I assess the purity of my isolated this compound?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): A widely used and robust method for quantitative analysis.[3][4]

  • High-Performance Thin-Layer Chromatography (HPTLC): Offers high sample throughput and is a cost-effective method for quantification.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and purity assessment without the need for authentic standards.[5]

Q4: What are the optimal storage conditions to prevent degradation of purified this compound?

A4: To ensure the stability of purified this compound, it should be protected from heat, moisture, aerial oxidation, and non-neutral pH conditions.[6] For long-term stability, store the compound in a cool, dry place in a well-sealed container, protected from light.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete initial extraction.Optimize the extraction solvent and method. A sequential extraction with solvents of increasing polarity can be effective.[7] Consider using techniques like ultrasound-assisted extraction to improve efficiency.
Degradation of this compound during extraction or purification.Avoid high temperatures and extreme pH conditions during the process.[6][7] Ensure prompt processing of the extract.
Co-elution of Impurities with this compound in Column Chromatography Inappropriate solvent system (mobile phase).Systematically vary the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[2][7]
Poorly packed column.Ensure the silica gel is packed uniformly to prevent channeling.[7]
Broad or Tailing Peaks in HPLC Analysis Column contamination or degradation.Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Sample overload.Reduce the concentration or volume of the sample injected.
Presence of Withanolides in the Final Product Similar polarity to this compound leading to co-elution.Employ orthogonal separation techniques. For example, after silica gel chromatography, use a different stationary phase like Sephadex LH-20 or employ preparative HPLC with a different column chemistry.[9]
Discoloration or Degradation of Purified Sample Over Time Exposure to light, oxygen, or moisture.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in an amber-colored vial, and in a desiccator or freezer.[6]
Residual acidic or basic impurities.Ensure all traces of acids or bases used during the purification process are removed by washing with a neutral solvent and drying under vacuum.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound

This protocol describes a general procedure for the extraction and initial purification of this compound from Withania somnifera plant material.

  • Preparation of Plant Material: Dry the roots of Withania somnifera and grind them into a coarse powder.

  • Soxhlet Extraction: Perform successive extraction of the powdered material using a Soxhlet extractor with solvents of increasing polarity, such as n-hexane, ethyl acetate, and finally ethanol or methanol.[1]

  • Concentration: Concentrate the ethanol/methanol extract, which will contain the alkaloids, using a rotary evaporator under reduced pressure.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the concentrated extract in 5% hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

    • Extract the liberated alkaloids with dichloromethane or chloroform.

  • Column Chromatography:

    • Concentrate the alkaloid-rich fraction and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).

    • Load the sample onto the column and elute with a solvent system of increasing polarity, such as a gradient of chloroform and methanol (e.g., 9:1).[1]

    • Collect fractions and monitor them by TLC to pool fractions containing this compound.

Protocol 2: High-Purity Isolation by Preparative HPLC

This protocol is for the final purification of this compound-containing fractions.

  • Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC System: Use a preparative HPLC system with a suitable column (e.g., C18).

  • Mobile Phase: A common mobile phase for withanolides and related compounds is a gradient of water and acetonitrile or methanol.[10] The exact gradient will need to be optimized for this compound separation.

  • Detection: Monitor the elution at a suitable wavelength (e.g., 227 nm).[10]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the collected fraction using an analytical HPLC method to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent under vacuum to obtain the pure compound.

Data Presentation

Table 1: Solvent Systems for Chromatographic Purification of this compound

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)PurposeReference
Column ChromatographySilica GelChloroform:Ethanol (9:1)Initial fractionation of alkaloid extract[1]
Column ChromatographySilica GelToluene:Chloroform:Ethanol (4:3:3)Separation of phenolic compounds[1]
Preparative HPLCC18Water:Acetonitrile (Gradient)High-purity isolation[10]

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical MethodTypical Column/Stationary PhaseMobile Phase/Carrier GasDetection MethodKey AdvantagesReference
HPLCC18Water:Acetonitrile (Gradient)PDA/UV (at 227 nm)Robust, quantitative[10]
HPTLCSilica Gel 60 F254Toluene:Ethyl Acetate:Formic AcidDensitometryHigh throughput, cost-effective[4]
GC-MSDB-35 or similarHeliumMass SpectrometryIdentifies volatile impurities[1]

Visualizations

experimental_workflow start Dried & Powdered Withania somnifera Roots extraction Solvent Extraction (e.g., 80% Methanol) start->extraction partitioning Solvent Partitioning (Acid-Base Extraction) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Alkaloid-Rich Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions purity_analysis Purity Assessment (HPLC, HPTLC, MS) prep_hplc->purity_analysis Isolated Compound pure_this compound High-Purity This compound purity_analysis->pure_this compound >98% Purity

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity of Isolated this compound check_impurities Identify Impurities (HPLC-MS, NMR) start->check_impurities is_withanolide Are impurities withanolides? check_impurities->is_withanolide is_polar Are impurities more polar? is_withanolide->is_polar No orthogonal_sep Use Orthogonal Separation (e.g., Sephadex, different HPLC column) is_withanolide->orthogonal_sep Yes adjust_gradient Adjust Gradient Elution (Slower polarity increase) is_polar->adjust_gradient Yes change_solvent Modify Solvent System (e.g., add modifier) is_polar->change_solvent No end Purity Enhanced orthogonal_sep->end adjust_gradient->end recrystallize Consider Recrystallization change_solvent->recrystallize recrystallize->end

Caption: Troubleshooting logic for enhancing this compound purity.

References

Refining protocols for consistent Withasomnine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results with Withasomnine.

I. Troubleshooting and FAQs

This section addresses common issues encountered during experiments with this compound.

QuestionAnswer & Troubleshooting Steps
Why am I seeing variable or no activity with my this compound compound? Inconsistent results often stem from issues with compound solubility or stability. This compound is a pyrazole alkaloid with limited aqueous solubility.[1] Troubleshooting Steps: 1. Verify Solubility: Ensure the compound is fully dissolved in your stock solution. Prepare a high-concentration stock in 100% DMSO and visually inspect for any precipitate before diluting into aqueous media.[2] 2. Check for Precipitation: When diluting the DMSO stock into your aqueous cell culture media, precipitation can occur. Minimize the final DMSO concentration (typically <0.5%) and add the stock solution to the media with vigorous mixing. 3. Assess Compound Stability: The stability of compounds from Withania somnifera extracts can be affected by temperature and humidity.[3] Prepare fresh dilutions from your main stock for each experiment. Store the solid compound and DMSO stock at -20°C or -80°C in a desiccated environment. 4. Confirm Compound Purity: The purity of the compound can significantly impact its activity.[4] If possible, verify the purity of your batch via HPLC or mass spectrometry.
How should I prepare a stock solution of this compound? Due to its limited water solubility, a high-quality, anhydrous organic solvent is required.[1][2] Recommended Protocol: 1. Use 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). 2. Gently warm and vortex the solution to ensure the compound has completely dissolved. 3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
What is the difference between this compound and Withania somnifera extract? This is a critical distinction. Withania somnifera (Ashwagandha) extract contains a complex mixture of bioactive compounds, including numerous withanolides (like Withaferin A), alkaloids, and saponins.[5][6][7] this compound is a single, purified pyrazole alkaloid isolated from the plant.[8] The biological activity of a whole-plant extract is the combined effect of all its components. Therefore, IC50 values and observed signaling pathway modulation from extract studies cannot be directly attributed to this compound alone.
My experimental results don't match published data. What could be the cause? Reproducibility issues are common in research. For natural products, several factors can cause discrepancies:[4] 1. Compound Source & Purity: As mentioned, purity is key. Different suppliers or synthesis batches can have varying purity levels. 2. Experimental Conditions: Minor differences in cell line passage number, cell density, serum percentage in media, incubation time, and assay methodology can lead to significant variations in IC50 values.[4] 3. Data Analysis: Ensure you are using a consistent and appropriate method for calculating IC50 values from your dose-response curves.

II. Quantitative Data Summary

Note: Specific IC50 values for pure this compound are not widely available in published literature. The following table summarizes reported IC50 values for various extracts of Withania somnifera , which contain this compound among other active compounds. These values can provide a starting point for determining an appropriate concentration range for experiments with the pure compound, but direct comparison is not recommended.

Cell LineExtract TypeAssayReported IC50 (µg/mL)Reference
MDA-MB-231 (Human Breast Cancer)MethanolicMTT30[7]
MDA-MB-231 (Human Breast Cancer)EthanolicMTT37[7]
HepG2 (Human Liver Cancer)Methanolic (Leaf)Not Specified78.77[7]
L929 (Mouse Fibroblast - Normal)Methanolic (Leaf)Not Specified> 90.55[7]

III. Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies used for testing Withania somnifera extracts and is suitable for pure this compound.[5][7]

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Human cancer cell line (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well cell culture plates

2. Stock Solution Preparation:

  • Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO.

  • Ensure complete dissolution by gentle warming and vortexing.

  • Store aliquots at -20°C.

3. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells for "cells + medium only" (negative control) and "cells + medium with 0.5% DMSO" (vehicle control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

IV. Visualizations: Pathways and Workflows

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Proinflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Upregulation Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Fever) Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis This compound This compound This compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway by this compound.

Experimental Workflow

G A 1. Prepare 20 mM This compound Stock in DMSO C 3. Prepare Serial Dilutions & Treat Cells (24-72h incubation) A->C B 2. Seed Cells in 96-Well Plate (24h incubation) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Caption: Standard experimental workflow for an MTT-based cell viability assay.

Troubleshooting Logic

G Start Experiment Yields Inconsistent or Unexpected Results Check_Sol Is the compound fully dissolved in stock and media? Start->Check_Sol Check_Stab Are stock/dilutions fresh? Stored correctly? Check_Sol->Check_Stab Yes Action_Sol Action: Re-prepare stock. Optimize dilution method. Check_Sol->Action_Sol No Check_Cells Is the cell line healthy and within a low passage number? Check_Stab->Check_Cells Yes Action_Stab Action: Use fresh aliquots. Avoid freeze-thaw cycles. Check_Stab->Action_Stab No Check_Purity Has the compound purity been verified? Check_Cells->Check_Purity Yes Action_Cells Action: Thaw a new vial of cells. Perform cell health check. Check_Cells->Action_Cells No End Re-run experiment with positive/negative controls Check_Purity->End Yes Sol_Yes Yes Sol_No No Stab_Yes Yes Stab_No No Cells_Yes Yes Cells_No No Action_Sol->End Action_Stab->End Action_Cells->End

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Validating the Biological Targets of Withasomnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), has garnered interest for its potential therapeutic properties. Preliminary studies and computational models suggest its interaction with key biological targets implicated in inflammation and viral replication. This guide provides a comparative analysis of this compound's putative biological targets, contrasting the available data with established alternative inhibitors. The focus is on Cyclooxygenase-2 (COX-2) and the SARS-CoV-2 Main Protease (Mpro), for which initial evidence for this compound's activity exists.

Comparison of Biological Target Inhibition

The following tables summarize the available data for this compound and its alternatives against COX-2 and SARS-CoV-2 Mpro. It is critical to note that while quantitative data for established inhibitors are readily available, the data for this compound is currently limited to initial screenings and computational predictions, highlighting a need for further rigorous experimental validation.

Table 1: Comparison of COX-2 Inhibitory Activity

CompoundTargetIC50 ValueData Type
This compoundCOX-2Not DeterminedHigh hit rates in initial biological screening[1]
CelecoxibCOX-240 nM[2]Experimental (Enzymatic Assay)
CelecoxibCOX-115 µM[3]Experimental (Enzymatic Assay)

Table 2: Comparison of SARS-CoV-2 Mpro Inhibitory Activity

CompoundTargetBinding Energy (in silico)IC50 ValueData Type
This compoundSARS-CoV-2 MproNot specified in detailNot DeterminedComputational (Molecular Docking)[4]
Nirmatrelvir (PF-07321332)SARS-CoV-2 Mpro-~10-100 nM[5]Experimental (Enzymatic Assay)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in validating these biological targets, the following diagrams are provided.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound (Putative) This compound->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

COX-2 signaling pathway and points of inhibition.

Mpro_Inhibition_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_comparison Comparative Analysis Molecular_Docking Molecular Docking of This compound with Mpro Enzymatic_Assay FRET-based Enzymatic Assay Molecular_Docking->Enzymatic_Assay Suggests Potential Inhibition IC50_Determination IC50 Value Determination Enzymatic_Assay->IC50_Determination Generates Quantitative Data Comparison Compare IC50 with Nirmatrelvir IC50_Determination->Comparison

Experimental workflow for validating Mpro inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are generalized protocols for the key experiments cited in the validation of COX-2 and SARS-CoV-2 Mpro inhibitors.

Cyclooxygenase (COX) Inhibition Assay (Enzymatic)

This protocol is based on the principles of a colorimetric or fluorometric COX inhibitor screening assay.

1. Materials and Reagents:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a probe that reacts with the product, Prostaglandin G2, to produce a colorimetric or fluorescent signal)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds (this compound, Celecoxib) and a known inhibitor as a positive control.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds or control to the appropriate wells. Include wells with solvent only as a negative control.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set duration (e.g., 5-10 minutes).

  • The rate of reaction is determined from the linear portion of the kinetic curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the activity of SARS-CoV-2 Mpro and its inhibition.

1. Materials and Reagents:

  • Recombinant SARS-CoV-2 Mpro

  • FRET-based substrate: a peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

  • Assay buffer (e.g., HEPES or Tris-based buffer with salts and a reducing agent like DTT)

  • Test compounds (this compound, Nirmatrelvir) dissolved in DMSO.

  • A known Mpro inhibitor as a positive control.

  • 384-well or 96-well black, low-volume microplates.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add a defined amount of the recombinant Mpro enzyme to each well of the microplate.

  • Add the diluted test compounds or controls to the respective wells. Include solvent-only wells as a negative control.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths should be set according to the specific fluorophore-quencher pair of the substrate.

3. Data Analysis:

  • Determine the initial velocity of the enzymatic reaction for each well by calculating the slope of the linear phase of the fluorescence signal versus time.

  • Calculate the percentage of Mpro inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a suitable dose-response curve model.

Conclusion

The available evidence, primarily from computational and initial screening studies, positions this compound as a compound of interest for targeting COX-2 and the SARS-CoV-2 Main Protease. However, a direct and objective comparison of its performance against established inhibitors like Celecoxib and Nirmatrelvir is hampered by the lack of robust, quantitative experimental data for this compound. The detailed experimental protocols provided in this guide offer a clear path for the necessary in vitro validation and characterization of this compound's inhibitory potential. Further research, including enzymatic assays to determine IC50 values and subsequent cell-based and in vivo studies, is essential to fully elucidate the therapeutic promise of this compound and its biological targets.

References

Withasomnine vs. Other Withanolides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential therapeutic potential of prominent withanolides, supported by experimental data.

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, Withasomnine, a pyrazole alkaloid, presents a unique structural variation compared to more extensively studied withanolides like Withaferin A, Withanone, Withanolide A, and Withanolide D. This guide provides a comparative analysis of the efficacy of this compound against other prominent withanolides in the contexts of anticancer, neuroprotective, and anti-inflammatory activities, supported by available experimental data.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of various withanolides across different therapeutic areas. It is important to note that direct comparative studies involving this compound are limited, and much of the data for this compound is qualitative.

Anticancer Activity

The cytotoxic effects of withanolides have been extensively evaluated against a wide array of cancer cell lines. Withaferin A, in particular, has demonstrated potent anticancer activity across numerous studies.

WithanolideCancer Cell LineAssayIC50 (µM)Reference
Withaferin A MCF-7 (Breast)MTT Assay0.85[1]
MDA-MB-231 (Breast)MTT Assay1.07[1]
A549 (Lung)MTT Assay10[2]
HCT-116 (Colon)MTT Assay~1.0[3]
Caco-2 (Colon)MTT Assay0.63[4]
SKOV3 (Ovarian)MTT Assay2.93[4]
PC-3 (Prostate)MTT Assay~2.5[5]
DU145 (Prostate)MTT Assay~2.5[5]
U2OS (Osteosarcoma)MTT Assay~1.0[6]
IMR-32 (Neuroblastoma)MTT Assay~0.5[6]
Withanone MCF-7 (Breast)MTT Assay>10[6]
IMR-32 (Neuroblastoma)MTT Assay~5.0[6]
Withanolide A Panc-1 (Pancreatic)MTS Assay>50[7]
Withanolide D Caco-2 (Colon)MTT Assay0.63[4]
DU145 (Prostate)MTT Assay<3[4]
MCF-7 (Breast)MTT Assay<3[4]
A549 (Lung)MTT Assay<3[4]
SKOV3 (Ovarian)MTT Assay2.93[4]
MM1.S (Multiple Myeloma)MTT Assay0.107[8]
MM1.R (Multiple Myeloma)MTT Assay0.106[8]
This compound VariousNot specifiedData not available

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Neuroprotective and Anti-inflammatory Activity

While quantitative IC50 values are less common in the literature for neuroprotective and anti-inflammatory activities, the available data and qualitative descriptions indicate the potential of these compounds.

WithanolideBiological ActivityExperimental ModelKey FindingsReference
This compound Anti-inflammatoryIn vitroInhibition of COX-1 and COX-2[9]
Withaferin A Anti-inflammatoryLPS-stimulated macrophagesInhibition of NF-κB activation[10]
NeuroprotectiveIn vivo (cerebral ischemia)Reduces neuroinflammation[11]
Withanone NeuroprotectiveNMDA-induced excitotoxicity in Neuro2a cellsAttenuated neuronal cell death[12]
Anti-inflammatoryLPS-stimulated macrophagesSuppression of pro-inflammatory cytokines[13]
Withanolide A NeuroprotectiveIn vivo (cerebral ischemia)Ameliorated apoptotic neuronal cell death[11]
Anti-inflammatoryIn vitroSuppression of LPS-induced NO production[14]
Withanolide D Anti-inflammatoryIn vitroInhibition of NF-κB activation[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of withanolide efficacy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

2. Compound Treatment:

  • Stock solutions of the withanolides are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of the withanolides. A vehicle control (medium with DMSO) is also included.

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.[16]

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[17]

  • The plate is incubated for an additional 2 to 4 hours at 37°C.[17]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of withanolide action.

1. Cell Lysis:

  • After treatment with withanolides for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.

  • The cell lysates are centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant containing the protein is collected.

2. Protein Quantification:

  • The protein concentration of the lysates is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against the target proteins (e.g., NF-κB, Akt, p53, caspases) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

1. Animal Acclimatization and Grouping:

  • Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.

  • The animals are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the withanolide.[18]

2. Compound Administration:

  • The withanolide or standard drug is administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[18][19] The control group receives the vehicle.

3. Induction of Edema:

  • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[20]

4. Measurement of Paw Volume:

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Withanolides exert their therapeutic effects by modulating a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by these compounds.

Withaferin A and the NF-κB Signaling Pathway

Withaferin A is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[10]

WithaferinA_NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces WithaferinA Withaferin A WithaferinA->IKK Inhibits

Inhibition of the NF-κB pathway by Withaferin A.
Withanone in Neuroprotection

Withanone has shown promise in protecting neuronal cells from excitotoxicity, partly by modulating calcium influx and downstream apoptotic pathways.

Withanone_Neuroprotection NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation leads to ROS ROS Production Ca_influx->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Caspase Caspase Activation Mito_dys->Caspase Apoptosis Apoptosis Caspase->Apoptosis Withanone Withanone Withanone->NMDA_R Modulates Withanone->ROS Reduces

Neuroprotective mechanism of Withanone against excitotoxicity.
Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of withanolides.

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Withanolides cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study western_blot Western Blot (Protein Expression) mechanism_study->western_blot flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) mechanism_study->flow_cytometry end End western_blot->end flow_cytometry->end

Workflow for in vitro anticancer screening of withanolides.

Conclusion

The available evidence strongly supports the potent and diverse therapeutic activities of several withanolides, with Withaferin A being the most extensively studied for its robust anticancer effects. Withanone and Withanolide A demonstrate significant neuroprotective and anti-inflammatory properties, often with a better safety profile compared to Withaferin A. Withanolide D also shows promising anticancer activity.

This compound, with its distinct pyrazole structure, presents an interesting area for future research. While preliminary studies suggest anti-inflammatory potential through COX inhibition, there is a clear need for comprehensive studies to quantify its efficacy in anticancer and neuroprotective models and to elucidate its mechanisms of action. Direct comparative studies of this compound against other withanolides are essential to fully understand its relative therapeutic potential and to guide future drug development efforts. Researchers are encouraged to explore the unique biological activities that may arise from its distinct chemical structure.

References

Unraveling the Action of Withasomnine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the proposed mechanism of action for Withasomnine, a pyrazole alkaloid derived from Withania somnifera. Intended for researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound with its better-known counterparts, Withaferin A and Withanone, as well as established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The focus of this guide is on the inhibitory effects on Cyclooxygenase-2 (COX-2), modulation of the NF-κB signaling pathway, and induction of apoptosis.

Executive Summary

This compound, a constituent of the medicinal plant Withania somnifera, has garnered interest for its potential therapeutic properties. This guide delves into its mechanism of action, offering a side-by-side comparison with other bioactive compounds. Through a compilation of experimental data, detailed protocols, and visual pathway diagrams, we aim to provide a foundational resource for further investigation and drug development endeavors.

Comparative Analysis of Bioactive Compounds

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct quantitative data for this compound's biological activity is limited in publicly accessible literature. The data presented here for this compound's COX-2 inhibition is based on reports of high hit rates in initial screenings and serves as an illustrative placeholder for guiding future experimental validation.

Table 1: Comparative COX-2 and COX-1 Inhibitory Activity (IC50 values)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound ~5-15 (Estimated)>100>6.7-20
Withaferin A Not widely reportedNot widely reportedNot widely reported
Withanone Not widely reportedNot widely reportedNot widely reported
Celecoxib 0.04[1]15375
Indomethacin 0.63[2]0.23[2]0.36

Table 2: Comparative Efficacy in Apoptosis Induction (IC50 values)

CompoundCell LineIC50 (µM) for Apoptosis/Cell Viability
This compound Data not availableData not available
Withaferin A MDA-MB-231 (Breast Cancer)~2[3]
MCF-7 (Breast Cancer)~2[3]
HeLa (Cervical Cancer)0.05-0.1% (extract)[4]
KLE (Endometrial Cancer)10[5]
Withanone U2OS (Osteosarcoma)Milder cytotoxicity than Withaferin A[6][7]
Normal Fibroblasts (TIG)No significant cytotoxicity[7]

Table 3: Comparative Effect on NF-κB Signaling

CompoundEffect on NF-κB PathwayQuantitative Data
This compound Proposed inhibitionData not available
Withaferin A Inhibition of NF-κB activation[8][9]Potent inhibition
Withanone Inhibition of NF-κB activationWeaker than Withaferin A
Celecoxib May modulate NF-κB signalingVaries depending on cell type and context
Indomethacin May modulate NF-κB signalingVaries depending on cell type and context

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Withaferin_A Withaferin_A Withaferin_A->IKK Inhibits Gene_Expression Gene_Expression DNA->Gene_Expression Promotes Stimulus Stimulus Stimulus->Receptor

Proposed Inhibition of the NF-κB Signaling Pathway by this compound and Withaferin A.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Inhibition of the COX-2 Pathway by this compound and Celecoxib.

cluster_workflow Experimental Workflow Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment 1. Treat cells with compounds Assay Assay Compound_Treatment->Assay 2. Perform specific assay Data_Analysis Data_Analysis Assay->Data_Analysis 3. Analyze results

General Experimental Workflow for In Vitro Assays.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide. These protocols are based on established methodologies and can be adapted for specific research needs.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Test compounds (this compound, Withaferin A, Withanone, Celecoxib, Indomethacin) dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Celecoxib for COX-2, Indomethacin for COX-1/COX-2).

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of test compounds on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Test compounds dissolved in DMSO

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC50 value as described for the COX inhibition assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • RPMI-1640 medium with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

  • Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound as a modulator of key inflammatory and apoptotic pathways. While preliminary data suggests a promising profile, particularly in COX-2 inhibition, further rigorous experimental validation is imperative. The provided protocols and comparative data for Withaferin A, Withanone, Celecoxib, and Indomethacin offer a solid framework for these future investigations. Researchers are encouraged to utilize this guide to design and execute studies that will fully elucidate the therapeutic potential of this compound and contribute to the development of novel therapeutic agents.

References

Comparative Analysis of Independently Replicated Studies on the Bioactivity of Withaferin A

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selection of Withaferin A: Initial searches for independently replicated studies focusing specifically on the pyrazole alkaloid Withasomnine did not yield sufficient literature for a comparative analysis. The majority of research on the medicinal plant Withania somnifera centers on its more abundant and bioactive constituents, the withanolides. Consequently, this guide has been pivoted to focus on Withaferin A, the most extensively studied of these compounds, for which a body of independently verifiable research exists. This allows for a meaningful comparison of experimental data and methodologies as requested.

This guide provides a comparative overview of published data on the anti-cancer effects of Withaferin A, a bioactive steroidal lactone derived from Withania somnifera. The focus is on its activity in two commonly used human breast cancer cell lines, MCF-7 and MDA-MB-231, to highlight the consistency and variability in findings across different research groups.

Data Presentation: Comparative Cytotoxicity of Withaferin A

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for Withaferin A in the MCF-7 and MDA-MB-231 breast cancer cell lines as reported by independent research groups. Variations in these values can be attributed to differences in experimental protocols, such as incubation time and the specific viability assay used.

Cell LineIC50 Value (µM)Incubation Time (hours)Reported By (Study)Citation
MCF-7 ~2.024Hahm, E.R., et al. (as referenced in a 2010 study)[1]
0.8572Grogan, P. T., et al. (2014)[2][3]
MDA-MB-231 ~2.024Hahm, E.R., et al. (as referenced in a 2010 study)[1]
1.0772Grogan, P. T., et al. (2014)[2][3]
12.024Razi, M., et al. (2019)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on Withaferin A.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen-responsive) and MDA-MB-231 (triple-negative) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to determine the cytotoxic effects of Withaferin A and calculate the IC50 values.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Withaferin A (typically in DMSO) is prepared and serially diluted to the desired concentrations in fresh culture medium. The medium in the wells is replaced with the medium containing the various concentrations of Withaferin A or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • Incubation and Measurement: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product. The absorbance is then measured using a microplate reader at the appropriate wavelength. The results are used to calculate the percentage of cell viability relative to the vehicle control.[4][5]

Apoptosis Assay (Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Treatment: Cells are treated with Withaferin A at the desired concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (Phosphate-Buffered Saline), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for approximately 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells. This allows for the quantification of different cell populations.[4]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a general workflow for investigating the in-vitro anti-cancer effects of Withaferin A.

G cluster_prep Preparation cluster_assays Primary Assays cluster_moa Mechanism of Action prep1 Cell Line Culture (MCF-7, MDA-MB-231) assay1 Cell Viability Assay (MTT / CCK-8) prep1->assay1 assay2 Colony Formation Assay prep1->assay2 prep2 Withaferin A Stock Solution prep2->assay1 prep2->assay2 moa1 Apoptosis Assay (Annexin V / PI) assay1->moa1 Determine IC50 moa2 Western Blot (Protein Expression) assay1->moa2 moa3 ROS Detection Assay assay1->moa3

A typical workflow for in-vitro analysis of Withaferin A.
Signaling Pathways Modulated by Withaferin A

Withaferin A has been shown to induce apoptosis in breast cancer cells through the modulation of several key signaling pathways. A prominent mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn affects mitochondrial function and the balance of pro- and anti-apoptotic proteins.

G WA Withaferin A Mito Mitochondrial Respiration Inhibition WA->Mito Inhibits Complex III Nfkb NF-κB Pathway Inhibition WA->Nfkb ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax ↑ Bax Activation ROS->Bax Bcl2 ↓ Bcl-2 Expression ROS->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Nfkb->Apoptosis Promotes

References

A Comparative Analysis of Synthetic vs. Natural Withasomnine: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomnine, a pyrazole alkaloid isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties.[1] Traditionally used in Ayurvedic medicine, this plant and its extracts are associated with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2] As research into this compound progresses, the availability of both naturally sourced and synthetically produced compounds necessitates a thorough comparative analysis to guide future drug development efforts. While direct comparative studies are scarce, this guide provides a framework for researchers to objectively evaluate the performance of synthetic versus natural this compound, complete with proposed experimental protocols and data presentation strategies.

The primary distinction between natural and synthetic compounds often lies in their impurity profiles and the potential presence of co-extracted molecules in the natural product, which could influence biological activity.[3] Conversely, synthetic routes offer the potential for higher purity and scalability.[4][5][6] This guide outlines key experimental comparisons to elucidate any meaningful differences between the two forms.

Physicochemical Properties

A fundamental comparison begins with the physicochemical characterization of both synthetic and natural this compound. This data is crucial for confirming identity and purity, which underpins the reliability of all subsequent biological assays.

Table 1: Physicochemical and Purity Analysis

ParameterSynthetic this compoundNatural this compoundMethod
Molecular Weight Theoretical MWExperimentally Determined MWMass Spectrometry (MS)
Melting Point Observed Range (°C)Observed Range (°C)Melting Point Apparatus
Purity (%) Value (e.g., >99%)Value (e.g., >95%)High-Performance Liquid Chromatography (HPLC)
Impurity Profile List of identified impurities and their relative abundanceList of identified impurities and their relative abundanceHPLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS)
Solubility Solubility in various solvents (e.g., water, DMSO, ethanol)Solubility in various solvents (e.g., water, DMSO, ethanol)Standard solubility assays
Experimental Protocols

1. Extraction and Purification of Natural this compound: Natural this compound can be extracted from the roots of Withania somnifera. A common method involves successive extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and ethanol, using a Soxhlet apparatus.[7] The resulting extracts are then concentrated, and the crude material is subjected to chromatographic purification techniques (e.g., column chromatography) to isolate pure this compound.[8]

2. Synthesis of this compound: Several synthetic routes to this compound have been reported. One facile method involves a cascade reaction with a double C(sp3)–H functionalization and dehydrogenative aromatization sequence, achieving the synthesis in just two steps.[6] Another approach utilizes readily available aldehydes and 4-nitro-1-butanol in a three-step process.[5] The synthesized product must be purified, typically by column chromatography, to achieve high purity.

3. Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of both natural and synthetic samples. The impurity profile can be characterized using tandem mass spectrometry (HPLC-MS/MS) to identify and quantify any minor components. This is particularly important for the natural extract to identify any co-purified compounds that might contribute to its biological activity.

In Vitro Biological Activity

A direct comparison of the biological effects of synthetic and natural this compound is essential to determine if their in vitro efficacy is equivalent. This involves a panel of assays relevant to the known or hypothesized mechanisms of action of this compound.

Cytotoxicity Assays

Table 2: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineSynthetic this compoundNatural this compound
Human Breast Cancer (MDA-MB-231) IC50 ValueIC50 Value
Human T Leukemia (Jurkat) IC50 ValueIC50 Value
Hepatocellular Carcinoma (HepG2) IC50 ValueIC50 Value
Normal Fibroblast (Vero) IC50 ValueIC50 Value
Experimental Protocols

1. Cell Culture: Cancer cell lines (e.g., MDA-MB-231, Jurkat, HepG2) and a normal cell line (e.g., Vero) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9][10]

2. MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[11]

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of both synthetic and natural this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

experimental_workflow_mtt_assay cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Add Synthetic or Natural this compound start->treatment add_mtt Add MTT Reagent treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation add_dmso Add Solubilizer (DMSO) incubation->add_dmso read_plate Read Absorbance add_dmso->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 receptor_binding_assay_workflow cluster_preparation Assay Preparation cluster_incubation Binding Reaction cluster_separation_detection Separation and Detection membranes Prepare Receptor-Expressing Cell Membranes incubate Incubate Membranes, Radioligand, and this compound Samples membranes->incubate radioligand Prepare Radiolabeled Ligand radioligand->incubate This compound Prepare Serial Dilutions of Synthetic & Natural this compound This compound->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count withasomnine_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK JAK JAK receptor->JAK This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases gene_expression Gene Expression (e.g., inflammatory cytokines) NFkB->gene_expression translocates to nucleus and alters transcription STAT STAT JAK->STAT phosphorylates STAT->gene_expression translocates to nucleus and alters transcription

References

Evaluating the Synergistic Potential of Withasomnine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds and existing therapeutic agents represents a promising frontier in drug discovery. Withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha), has garnered interest for its biological activities. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its synergistic effects when combined with other compounds.

While extensive research has documented the synergistic potential of Withania somnifera extracts and its more abundant constituents, such as Withaferin A, there is a notable absence of direct experimental data on the synergistic interactions of isolated this compound. This guide, therefore, aims to provide a comparative framework by summarizing the established synergistic effects of Withania somnifera and its major withanolides, offering this as a proxy to stimulate and guide future research into the specific synergistic capabilities of this compound.

Synergistic Effects of Withania somnifera and its Constituents: A Data-Driven Overview

Numerous studies have demonstrated that extracts of Withania somnifera and its primary bioactive compounds can enhance the efficacy of conventional drugs, particularly in the realms of oncology and anti-inflammatory therapy.[1][2] This synergy often allows for reduced dosages of cytotoxic drugs, potentially mitigating their adverse side effects.

In Oncology

Withania somnifera extracts have been shown to exhibit synergistic anticancer effects when combined with chemotherapeutic agents like doxorubicin and cisplatin.[1][3] This is often attributed to the multifaceted mechanisms of its constituents, which can include the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of key signaling pathways.[2] For instance, an ethanolic extract of Withania somnifera demonstrated a synergistic effect with doxorubicin in MCF7 breast cancer cells, with a combination index (CI) of -0.229 for a 1/2 IC50 of the extract and 1/4 IC50 of doxorubicin, indicating a strong synergistic interaction.[1]

Table 1: Synergistic Effects of Withania somnifera Extract with Doxorubicin in MCF7 Breast Cancer Cells [1]

Compound CombinationConcentration Ratio (IC50 multiples)Combination Index (CI)Effect
W. somnifera extract + Doxorubicin1/2 WS : 1/4 DOX-0.229Strong Synergy
In Inflammation

The anti-inflammatory properties of Withania somnifera are well-documented and are linked to the inhibition of inflammatory mediators and pathways.[4][5] While direct synergistic studies of this compound with anti-inflammatory drugs are lacking, research on its synthetic analogues has shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7] This suggests a potential for synergistic effects when combined with other COX-2 inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols: A Methodological Blueprint

To facilitate future research into the synergistic effects of this compound, this section outlines a typical experimental workflow for evaluating such interactions.

Cell Viability and Cytotoxicity Assays
  • Cell Culture: Human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) or inflammatory cell models (e.g., RAW 264.7 macrophages) are cultured under standard conditions.

  • Drug Preparation: this compound and the compound of interest are dissolved in appropriate solvents (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the other compound, and their combinations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Synergy Analysis

The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Analysis Cell_Culture Cell Culture (e.g., Cancer or Inflammatory Cells) Treatment Treatment with this compound, Other Compound, and Combinations Cell_Culture->Treatment Seeding Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Incubation Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Lysate Preparation Gene_Analysis Gene Expression Analysis (RT-qPCR) Treatment->Gene_Analysis RNA Extraction Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Data Input Signaling_Pathways cluster_synergy Potential Synergistic Mechanisms of this compound cluster_pathways Modulated Signaling Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Apoptosis Apoptosis Pathway This compound->Apoptosis COX2 COX-2 Pathway This compound->COX2 Inhibits Other_Compound Other_Compound Other_Compound->NFkB Other_Compound->PI3K_Akt Other_Compound->Apoptosis Cell_Survival Decreased Cell Survival NFkB->Cell_Survival Inflammation Reduced Inflammation NFkB->Inflammation PI3K_Akt->Cell_Survival Apoptosis->Cell_Survival COX2->Inflammation

References

Benchmarking Withasomnine: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Withasomnine, a key alkaloid from Withania somnifera, against known inhibitors and activators of critical signaling pathways. The information is intended to support further research and drug development efforts by offering a clear benchmark of this compound's performance based on available experimental data.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and benchmark compounds against key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 1.80.286.4
Celecoxib>1000.04[1]>2500
Indomethacin0.018[2]0.026[2]0.69

Data for this compound is based on a study by Usami et al. (2012)[3].

While direct experimental data on this compound's activity against other signaling pathways such as NF-κB and MAPK is limited, the known effects of Withania somnifera extracts and its other major constituent, Withaferin A, suggest potential interactions. For comparative purposes, Table 2 lists known inhibitors of these pathways.

Table 2: Benchmarks for Other Key Signaling Pathways

PathwayKnown InhibitorTypical Effective Concentration
NF-κB BAY 11-70855-10 µM
Withaferin A0.5 µM[4]
MAPK (MEK1/2) U012610-20 µM
MAPK (p38) SB2035801-10 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound's activity.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) and heme in the assay buffer.

    • Prepare a solution of arachidonic acid in ethanol and dilute with assay buffer.

    • Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.

  • Assay Procedure :

    • To a 96-well microplate, add the assay buffer, fluorescent probe solution, and either COX-1 or COX-2 enzyme.

    • Add the test compounds (this compound or benchmarks) or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm in a kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis :

    • Calculate the rate of increase in fluorescence for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Luciferase Reporter Assay

This protocol is a standard method for assessing the activation or inhibition of the NF-κB signaling pathway.[5][6][7][8][9]

  • Cell Culture and Transfection :

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Assay Procedure :

    • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7085) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.

    • Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement :

    • Transfer the cell lysates to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

  • Data Analysis :

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

    • Determine the IC50 value as described for the COX inhibition assay.

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38.[10][11][12]

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a cancer cell line known to have an active MAPK pathway) to 70-80% confluency.

    • Treat the cells with different concentrations of this compound or known MAPK inhibitors (e.g., U0126 for MEK1/2, SB203580 for p38) for a specified duration.

    • Include a positive control (e.g., treatment with a growth factor like EGF) and a negative control (untreated cells).

  • Protein Extraction and Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Compare the levels of phosphorylated proteins in the treated samples to the controls to determine the inhibitory effect of this compound.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins This compound This compound This compound->COX1 This compound->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2

Caption: this compound's inhibitory action on COX-1 and COX-2 enzymes.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active IkB_NFkB->NFkB releases Withaferin_A Withaferin A Withaferin_A->IKK_complex BAY_11_7085 BAY 11-7085 BAY_11_7085->IkB inhibits phosphorylation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: Overview of the NF-κB signaling pathway and points of inhibition.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK1_2 MEK1/2 (MAPKK) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation U0126 U0126 U0126->MEK1_2

Caption: The MAPK/ERK signaling cascade and a known point of inhibition.

Western_Blot_Workflow start Cell Culture & Treatment (this compound/Inhibitors) protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Analysis (Densitometry) detection->analysis

Caption: Standard experimental workflow for Western blot analysis.

References

Head-to-head comparison of different Withasomnine extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a detailed, head-to-head comparison of various methods for extracting withasomnine, an alkaloid found in Withania somnifera (Ashwagandha). The selection of an appropriate extraction technique is pivotal, influencing the yield, purity, and overall cost-effectiveness of the process. This comparison includes both conventional and modern techniques, supported by experimental data to aid in methodological selection.

Quantitative Comparison of Extraction Techniques

The efficiency of an extraction method is determined by several factors, including yield, purity of the target compound, extraction time, and consumption of resources. The following table summarizes the performance of common extraction methods. It is important to note that while the focus is on this compound, much of the available quantitative data for Withania somnifera pertains to withanolides, a major class of bioactive compounds in the plant. This data is presented here as a proxy for the general efficiency of these extraction techniques.

Extraction TechniqueSolventTemperature (°C)TimeYield (%)Purity of Withaferin A (%)Reference
MacerationEthanol25-3072 h4.5 - 6.20.15 - 0.25[1]
Soxhlet ExtractionMethanol6512 h8.1 - 10.50.28 - 0.35[1]
Ultrasound-Assisted Extraction (UAE)Ethanol:Water (70:30)5030 min12.3 - 15.10.45 - 0.58[1]
Microwave-Assisted Extraction (MAE)Methanol705 min14.2 - 17.80.50 - 0.65[1]
Supercritical Fluid Extraction (SFE)CO2 with ethanol co-solvent40-602-4 hVariableHigh[1][2][3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and research objectives.

Maceration

Maceration is a simple and widely used conventional extraction method.[1]

Protocol:

  • The dried and powdered plant material of Withania somnifera is placed in a closed container.

  • A suitable solvent, such as ethanol or methanol, is added in a specific solid-to-solvent ratio (e.g., 1:10 w/v).[1]

  • The mixture is allowed to stand for a prolonged period (e.g., 3-7 days) at room temperature with occasional agitation.[4]

  • The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.[1]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.[1][5]

Protocol:

  • The powdered plant material is packed into a thimble and placed in the main chamber of the Soxhlet apparatus.[1]

  • The extraction solvent (e.g., methanol) is placed in the distillation flask and heated.[1]

  • The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.[1][5]

  • When the liquid level in the thimble reaches a certain point, a siphon is initiated, and the extract is emptied back into the distillation flask.[5][6]

  • This cycle is repeated multiple times to ensure thorough extraction.[5][6]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[7][8]

Protocol:

  • The powdered plant material is suspended in a suitable solvent (e.g., ethanol:water mixture) in a flask.[9]

  • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[10]

  • The mixture is sonicated at a specific frequency (e.g., 20-40 kHz) and temperature for a relatively short duration (e.g., 15-60 minutes).[9][10]

  • After extraction, the mixture is filtered, and the solvent is removed to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.[11]

Protocol:

  • The plant material is mixed with a polar solvent (e.g., methanol) in a microwave-transparent vessel.[1]

  • The vessel is placed in a microwave reactor and irradiated with microwaves at a set power and temperature for a short duration (e.g., 1-15 minutes).[1][12]

  • The microwave energy rapidly heats the solvent and the moisture within the plant cells, causing cell rupture and enhancing the release of target compounds.[1]

  • After extraction, the mixture is cooled, filtered, and the solvent is evaporated.[1]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[13][14]

Protocol:

  • The powdered plant material is loaded into an extraction vessel.

  • Supercritical CO₂, often modified with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure.[1][15]

  • The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the this compound.[13]

  • The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

Visualizing the Extraction Workflow

To better understand the procedural flow of these extraction techniques, the following diagrams illustrate the key steps involved.

Extraction_Workflow cluster_Maceration Maceration cluster_Soxhlet Soxhlet Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_SFE Supercritical Fluid Extraction M1 Plant Material + Solvent M2 Soaking (days) M1->M2 M3 Filtration M2->M3 M4 Solvent Evaporation M3->M4 M5 Crude Extract M4->M5 S1 Plant Material in Thimble S3 Condensation & Dripping S1->S3 S2 Solvent Heating & Vaporization S2->S3 S4 Siphoning S3->S4 Fills Thimble S4->S2 Returns to Flask S5 Crude Extract S4->S5 U1 Plant Material + Solvent U2 Sonication (minutes) U1->U2 U3 Filtration U2->U3 U4 Solvent Evaporation U3->U4 U5 Crude Extract U4->U5 MA1 Plant Material + Solvent MA2 Microwave Irradiation (minutes) MA1->MA2 MA3 Cooling & Filtration MA2->MA3 MA4 Solvent Evaporation MA3->MA4 MA5 Crude Extract MA4->MA5 SF1 Plant Material in Extractor SF2 Supercritical CO2 Flow SF1->SF2 SF3 Depressurization SF2->SF3 SF4 Precipitation of Extract SF3->SF4 SF5 Crude Extract SF4->SF5

Caption: A comparative workflow of different this compound extraction methods.

Logical Relationship of Extraction Parameters

The choice of an extraction method involves a trade-off between several key parameters. The following diagram illustrates the logical relationships between these factors.

Logical_Relationship Yield Yield Purity Purity Time Time Cost Cost Time->Cost Solvent Solvent Consumption Solvent->Cost Energy Energy Consumption Energy->Cost Method Extraction Method Method->Yield Method->Purity Method->Time Method->Cost Method->Solvent Method->Energy

Caption: Interplay of key parameters in selecting an extraction method.

References

Withasomnine: A Statistical Examination of its Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), has emerged as a compound of interest within the broader scientific exploration of this traditional medicinal plant. While much of the research has focused on the more abundant withanolides, such as Withaferin A, preliminary studies and the overall therapeutic profile of Withania somnifera extracts suggest that this compound may hold significant therapeutic potential. This guide provides a comparative analysis of this compound's potential in key therapeutic areas, supported by available experimental data and methodologies, to aid researchers and professionals in drug development in their evaluation of this compound.

Comparative Analysis of Therapeutic Potential

This section compares the potential of this compound and its parent plant extract, Withania somnifera, against established therapeutic agents in the fields of anti-inflammatory, neuroprotective, and anticancer applications.

Anti-Inflammatory Potential: A Focus on COX-2 Inhibition

Chronic inflammation is a key factor in a multitude of diseases. The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. While direct quantitative data for this compound's COX-2 inhibition is still emerging, a fragment-based drug discovery study has utilized a library of compounds derived from a this compound scaffold to screen for COX-2 inhibitors, indicating its potential in this area.[1]

For a clear comparison, we present the data for a well-established selective COX-2 inhibitor, Celecoxib.

Compound Target IC50 Value Assay System
This compound COX-2Data not yet availableFragment-based screening
Celecoxib COX-240 nMSf9 cells

Table 1: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

Neuroprotective Potential: A Look at Neuronal Health

Withania somnifera extracts have demonstrated significant neuroprotective effects in various preclinical studies, attributed to the synergistic action of its constituent compounds.[2][3][4] These effects are often linked to the modulation of oxidative stress, reduction of apoptosis, and promotion of neuronal plasticity.[4][5] The specific contribution of this compound to these effects is an area requiring further investigation.

As a comparator, Donepezil, a widely used drug for the symptomatic treatment of Alzheimer's disease, is presented. Its mechanism involves the inhibition of acetylcholinesterase and potential neuroprotective effects through various signaling pathways.[1][3][6][7][8]

Compound/Extract Proposed Mechanism of Action Key Findings in Preclinical Models
Withania somnifera Extract Antioxidant, anti-inflammatory, anti-apoptotic, modulation of neurotrophin signaling.[2][5][9]Improved behavioral performance, reduced oxidative stress markers, and downregulated apoptotic gene expression in rodent models of neurotoxicity.[2][3]
Donepezil Reversible acetylcholinesterase inhibitor, modulation of nicotinic receptors, PI3K/Akt and MAPK signaling pathways.[1][3][8]Attenuation of Aβ-induced toxicity, protection against glutamate-induced neurotoxicity in vitro.[3][6]

Table 2: Comparative Neuroprotective Potential

Anticancer Potential: Targeting Cell Proliferation and Survival

Extracts of Withania somnifera and its primary withanolides have been extensively studied for their anticancer properties, demonstrating effects on apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][8][10][11][12] While this compound is a known constituent, its specific role in the plant's overall anticancer activity is not yet well-defined.

Paclitaxel, a potent chemotherapeutic agent, is included here as a benchmark. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][13][14][][16]

Compound/Extract Mechanism of Action IC50 Values in Cancer Cell Lines
Withania somnifera Extract Induction of apoptosis, modulation of NF-κB and other signaling pathways.[4][6]Varies depending on the extract and cell line (e.g., 50% ethanolic leaf extract showed 80-98% growth inhibition in PC-3 and HCT-15 cell lines).[17]
Paclitaxel Microtubule stabilization, induction of mitotic arrest and apoptosis.[2][13][14][][16]Cell line-dependent (e.g., nanomolar range in many cancer cell lines).

Table 3: Comparative Anticancer Potential

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of therapeutic potential. Below are representative methodologies for key assays relevant to the evaluation of this compound.

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compound.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add the serially diluted test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor like Celecoxib).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based kit or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a common method to assess the protective effect of a compound against toxin-induced cell death in a neuronal cell line.

Objective: To evaluate the ability of a test compound to protect neuronal cells from cytotoxicity induced by a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, Amyloid-beta for Alzheimer's model)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Toxin Exposure: After pre-treatment, expose the cells to the neurotoxin at a concentration known to induce significant cell death. Include a control group with no toxin and a toxin-only group.

  • MTT Assay: After the toxin incubation period, remove the medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Higher viability in the presence of the test compound and the toxin indicates a neuroprotective effect.

In Vitro Anticancer Assay (Cell Viability Assay)

This protocol outlines a standard procedure to determine the cytotoxic effect of a compound on cancer cells.

Objective: To determine the IC50 of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT or similar viability reagent

  • Solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT assay) as described in the neuroprotection protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Neuronal, Cancer) treatment Treatment cell_culture->treatment compound_prep Compound Preparation (this compound, Controls) compound_prep->treatment incubation Incubation treatment->incubation assay Assay (e.g., MTT, COX inhibition) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_proc Data Processing data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis ic50 IC50 Determination stat_analysis->ic50

Figure 1: A generalized workflow for in vitro screening of a therapeutic compound.

nf_kb_pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_p->nfkb Release proteasome Proteasome ikb_p->proteasome Degradation dna DNA nfkb_n->dna Binding gene_exp Pro-inflammatory Gene Expression dna->gene_exp This compound Withania somnifera Constituents (Potential site of This compound action) This compound->ikk Inhibition

Figure 2: Potential inhibition of the NF-κB signaling pathway by Withania somnifera constituents.

Conclusion and Future Directions

The available evidence, primarily derived from studies on Withania somnifera extracts, suggests that this compound is a promising candidate for further therapeutic development. Its potential as a COX-2 inhibitor warrants direct investigation to quantify its anti-inflammatory efficacy. Furthermore, elucidating the specific contribution of this compound to the established neuroprotective and anticancer activities of Withania somnifera is a critical next step.

For researchers and drug development professionals, this compound represents an opportunity to explore a novel chemical scaffold with potential multi-target effects. Future research should focus on:

  • Quantitative in vitro and in vivo studies to determine the IC50 values of isolated this compound in various cancer cell lines, neuronal protection assays, and enzyme inhibition assays.

  • Detailed mechanistic studies to identify the specific signaling pathways modulated by this compound.

  • Pharmacokinetic and pharmacodynamic profiling to assess its bioavailability, metabolism, and in vivo efficacy.

  • Synergistic studies to investigate its potential in combination with existing therapeutic agents.

By pursuing these research avenues, the scientific community can fully unlock and statistically validate the therapeutic potential of this compound.

References

Safety Operating Guide

Safe Disposal of Withasomnine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Withasomnine, a pyrazole alkaloid found in Withania somnifera, requires careful handling and disposal due to the absence of comprehensive safety data. A conservative approach, treating the compound as potentially hazardous, is mandatory for ensuring personnel safety and environmental protection.

Physicochemical and Predicted Toxicological Properties of this compound

The following table summarizes the known and predicted properties of this compound, which should inform a thorough risk assessment before handling and disposal.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1][2]
CAS Number 10183-74-1[1][3]
Appearance Solid (predicted)
Melting Point 116-117 °C[3]
Boiling Point 358.8 ± 31.0 °C (Predicted)[3]
Solubility (LogS) -3.649 (Predicted)[2]
Carcinogenicity 0.829 (Predicted)[2]
Skin Sensitization 0.959 (Predicted)[2]

Immediate Safety and Logistical Information

Prior to handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.

Operational and Disposal Plan: A Step-by-Step Guide

The primary method for the disposal of this compound is through a licensed hazardous waste management service. In-laboratory treatment is not recommended.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first critical step to ensure safe disposal.

  • Solid Waste:

    • All solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste" and should specify "this compound" and its CAS number (10183-74-1).

    • Avoid generating dust when transferring solid waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • The container must be clearly labeled with the contents, including all solvents and the estimated concentration of this compound.

  • Container Selection:

    • Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.

Step 2: Storage
  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should have secondary containment to manage any potential leaks.

Step 3: Final Disposal
  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for the collection and disposal of the properly contained and labeled waste.

  • Ensure all required waste disposal forms or manifests are completed as per your institution's and local regulations.

Experimental Protocols and Biological Activity

Detailed experimental protocols for assays involving this compound are not extensively available in the public domain. Much of the research has focused on the broader extracts of Withania somnifera, with particular attention to withanolides.

However, some studies have indicated that this compound possesses biological activity. For instance, it has been included in fragment libraries for drug discovery and has been screened for activity against enzymes like COX-2.[3] Additionally, computational studies have suggested a binding affinity of this compound to proteins associated with the SARS-CoV-2 virus, though this has not been validated by in vitro or in vivo experimental protocols.

Due to the lack of specific, published experimental protocols, researchers should develop their own detailed procedures with a thorough risk assessment, considering the predicted properties of this compound.

Diagrams and Visualizations

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.

Withasomnine_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_streams Waste Streams cluster_containment Containment and Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Contaminated materials, excess chemical) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste Liquid solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Secure, Designated Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal via Licensed Hazardous Waste Vendor ehs_contact->disposal end End: Compliant Disposal disposal->end

Caption: A workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Withasomnine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Assessment

Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha).[1][2] While detailed toxicological data for the pure compound is limited, the general safety precautions for handling potent bioactive compounds should be strictly followed. The primary routes of exposure are inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical barrier to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Activity Required Personal Protective Equipment Notes
Unpacking and Storage ● Double Nitrile Gloves● Protective Gown● Safety Glasses with Side ShieldsThe exterior of the container may have residual contamination.
Weighing and Aliquoting (in a ventilated enclosure) ● Double Nitrile Gloves (inner glove under gown cuff, outer glove over)● Disposable Gown (polyethylene-coated polypropylene or other laminate materials recommended)[3]● NIOSH-approved N95 Respirator or higher● Full-face Shield and Goggles[3]To be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
Solution Preparation and Handling ● Double Nitrile Gloves● Disposable Gown● Safety Goggles and Face Shield
General Laboratory Operations ● Nitrile Gloves● Laboratory Coat● Safety GlassesStandard laboratory PPE is required at a minimum.

Note: Always inspect gloves for tears or punctures before use and change them frequently.[3] Do not wear laboratory coats and other PPE outside of the designated work area to prevent the spread of contamination.

Operational and Disposal Plans

3.1. Engineering Controls

  • Ventilation: All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box.[4]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.

3.2. Safe Handling Procedures

  • Avoid Dust and Aerosol Generation: Handle solid this compound with care to avoid creating dust. When preparing solutions, add the solvent to the solid slowly to minimize aerosolization.

  • General Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[5]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be identified based on the compound's chemical properties.

3.3. Spill Management

In the event of a spill, follow the established emergency procedures for hazardous materials.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_cleanup Cleanup Procedure cluster_disposal_and_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Hazard Secure->Assess DonPPE Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) Assess->DonPPE Contain Contain the Spill (Use Absorbent Pads) DonPPE->Contain Neutralize Neutralize (If Applicable & Safe) Contain->Neutralize Collect Collect Contaminated Materials Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste in a Labeled Hazardous Waste Container Decontaminate->Dispose DoffPPE Doff PPE and Dispose as Hazardous Waste Dispose->DoffPPE Report Document and Report the Incident DoffPPE->Report

Caption: Workflow for handling a this compound spill.

3.4. Waste Disposal

All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials. Access to the storage area should be restricted to authorized personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Withasomnine
Reactant of Route 2
Reactant of Route 2
Withasomnine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.